PROTAC AR Degrader-4 TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C45H68F3N3O11 |
|---|---|
Peso molecular |
884.0 g/mol |
Nombre IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H67N3O9.C2HF3O2/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4;3-2(4,5)1(6)7/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51);(H,6,7)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-;/m0./s1 |
Clave InChI |
URZFPFDMMGLCJC-AFGPOOCPSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PROTAC AR Degrader-4 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a detailed overview of the mechanism of action of PROTAC AR Degrader-4 TFA, a specific type of PROTAC known as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). This molecule is engineered to selectively target the Androgen Receptor (AR), a key driver in the progression of prostate cancer, for degradation via the ubiquitin-proteasome system. This document outlines the core signaling pathway, presents illustrative quantitative data, details relevant experimental protocols, and provides visualizations of the key processes involved. The trifluoroacetic acid (TFA) salt form of the molecule is primarily utilized to enhance its solubility and stability for experimental use.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates as a heterobifunctional molecule, comprising three key components: a ligand that specifically binds to the Androgen Receptor, a ligand that recruits the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The fundamental mechanism involves inducing proximity between the AR and the IAP E3 ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[3]
The process unfolds in a series of steps:
-
Cellular Entry: this compound, being a small molecule, can permeate the cell membrane to reach the cytoplasm and nucleus where the Androgen Receptor resides.
-
Ternary Complex Formation: Once inside the cell, the PROTAC simultaneously binds to the Androgen Receptor and the IAP E3 ligase, forming a transient ternary complex (AR - PROTAC - IAP).[3]
-
Ubiquitination of the Androgen Receptor: The formation of this ternary complex brings the E3 ligase in close proximity to the AR. This proximity allows the IAP E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the AR. This process is repeated to form a polyubiquitin (B1169507) chain.[1]
-
Proteasomal Degradation: The polyubiquitinated Androgen Receptor is then recognized as a substrate for degradation by the 26S proteasome.[1] The proteasome unfolds and proteolytically degrades the AR into small peptides.
-
Catalytic Cycle and PROTAC Recycling: After the degradation of the AR, the this compound is released and can bind to another AR and IAP E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target proteins with a single PROTAC molecule.
It is important to note that while this compound targets the AR for degradation, IAP-based PROTACs, also known as SNIPERs, have generally shown lower potency compared to PROTACs that recruit other E3 ligases like VHL or Cereblon.[4][5]
The Androgen Receptor Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. The canonical AR signaling pathway is as follows:
-
Ligand Binding: In the absence of androgens (like testosterone (B1683101) and dihydrotestosterone), the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs), which keep it in an inactive state.
-
Conformational Change and Dissociation: The binding of an androgen to the AR's ligand-binding domain induces a conformational change, causing the dissociation of the HSPs.
-
Dimerization and Nuclear Translocation: The activated AR molecules form homodimers and translocate into the nucleus.
-
DNA Binding and Transcriptional Activation: In the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. This binding initiates the transcription of genes that promote cell growth, proliferation, and survival.
This compound disrupts this pathway by eliminating the AR protein, thereby preventing the transcription of these key genes.
Quantitative Data Summary
Due to the limited availability of specific published data for this compound, the following tables present illustrative quantitative data that would be typical for an IAP-based AR degrader. These values are intended for comparative and conceptual purposes.
Table 1: In Vitro Degradation Profile
| Parameter | Cell Line | Value | Description |
| DC50 | LNCaP | ~1-5 µM | Concentration for 50% maximal degradation |
| Dmax | LNCaP | >80% | Maximum percentage of degradation |
| DC50 | VCaP | ~1-10 µM | Concentration for 50% maximal degradation |
| Dmax | VCaP | >75% | Maximum percentage of degradation |
Table 2: Cellular Activity Profile
| Parameter | Cell Line | Value | Description |
| IC50 | LNCaP | ~5-15 µM | Concentration for 50% inhibition of cell viability |
| IC50 | VCaP | ~10-25 µM | Concentration for 50% inhibition of cell viability |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for Androgen Receptor Degradation
This protocol is designed to qualitatively and semi-quantitatively assess the degradation of the Androgen Receptor in prostate cancer cells following treatment with the PROTAC.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Seeding and Treatment:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a positive control for proteasome-dependent degradation (co-treatment with PROTAC and MG132).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of AR degradation on the proliferation and viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Measurement:
-
For MTT assay: Add MTT reagent, incubate, and then add solubilization solution before reading the absorbance.
-
For CellTiter-Glo® assay: Add the reagent and measure luminescence after a short incubation.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Experimental Workflow Diagram
Caption: Workflow for Characterizing this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PROTAC AR Degrader-4 TFA: A Technical Overview for Drug Development Professionals
This document provides a comprehensive technical guide on PROTAC AR Degrader-4 TFA, a novel molecule designed for targeted protein degradation. It is intended for researchers, scientists, and professionals in the field of drug development, particularly those focused on oncology and prostate cancer therapeutics.
Introduction: Targeting the Androgen Receptor
The Androgen Receptor (AR) is a ligand-activated transcription factor and a pivotal driver in the progression of prostate cancer.[1][2][3] Therapies aimed at inhibiting AR signaling, such as androgen deprivation therapy and antiandrogen drugs, are the cornerstone of treatment. However, resistance frequently emerges through mechanisms like AR gene amplification, point mutations, or the expression of constitutively active splice variants.[1][4][5]
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein rather than merely inhibiting it.[6] This approach offers a powerful strategy to eliminate the entire protein, potentially overcoming the limitations of traditional inhibitors.
This compound is a specific type of PROTAC known as a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER).[7][8][9][10] It is a heterobifunctional molecule designed to specifically target the Androgen Receptor for degradation by recruiting the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[7][8][11] The trifluoroacetate (B77799) (TFA) salt form of the compound typically enhances its stability and solubility.[12]
Core Components and Mechanism of Action
PROTAC AR Degrader-4 is composed of three essential parts: a ligand that binds to the Androgen Receptor, a distinct ligand that recruits the cIAP1 E3 ubiquitin ligase, and a chemical linker that connects these two components.[7][8][10]
The mechanism of action involves a series of orchestrated steps:
-
Ternary Complex Formation : The molecule's two ligands simultaneously bind to the Androgen Receptor and the cIAP1 E3 ligase, forcing these two proteins into close proximity and forming a ternary complex.[8]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto the AR protein.[6]
-
Proteasomal Degradation : The poly-ubiquitinated AR is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[6][8] The PROTAC molecule is then released and can act catalytically to degrade multiple AR proteins.
Quantitative Characterization of PROTAC Efficacy
The effectiveness of a PROTAC is measured by several key parameters. While specific quantitative data for this compound is not available in publicly accessible literature, this section defines the critical metrics and presents an illustrative table based on typical values for potent AR degraders.[13][14]
-
DC₅₀ (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.[15]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC. A higher Dₘₐₓ signifies greater efficacy.[15]
-
IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of the PROTAC that inhibits a specific biological function (e.g., cell proliferation) by 50%. This metric assesses the functional consequence of protein degradation.
| Parameter | Description | Illustrative Value Range | Cell Line Example |
| DC₅₀ | Concentration for 50% AR degradation | 0.1 - 10 nM | VCaP, LNCaP |
| Dₘₐₓ | Maximum achievable AR degradation | > 90% | VCaP, LNCaP |
| IC₅₀ | Concentration for 50% inhibition of cell viability | 1 - 50 nM | VCaP, LNCaP |
Note: The values presented in this table are illustrative examples for a potent AR PROTAC and are not specific to this compound.
Experimental Protocols
Evaluating the efficacy of this compound requires precise experimental procedures. The following is a generalized protocol for determining the DC₅₀ and Dₘₐₓ in a prostate cancer cell line.
Protocol 4.1: Determination of DC₅₀ and Dₘₐₓ via Western Blotting
1. Cell Culture and Seeding:
- Culture AR-positive prostate cancer cells (e.g., VCaP or LNCaP) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
2. Compound Treatment:
- Prepare a serial dilution of this compound in DMSO, and then dilute further in cell culture media to achieve the final desired concentrations (e.g., from 0.1 nM to 1000 nM).
- Include a vehicle control (DMSO) and a positive control if available.
- Remove the old media from the cells and add the media containing the different PROTAC concentrations.
- Incubate the cells for a predetermined period (e.g., 18-24 hours).[14]
3. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
4. Western Blotting:
- Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and heat to denature.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
- Incubate the membrane with a primary antibody specific for the Androgen Receptor. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
- Quantify the band intensities for AR and the loading control using densitometry software (e.g., ImageJ).
- Normalize the AR signal to the loading control signal for each sample.
- Calculate the percentage of remaining AR protein for each concentration relative to the vehicle control (set to 100%).
- Plot the percentage of remaining AR protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.[15]
A[label="1. Seed Prostate Cancer Cells\n(e.g., VCaP in 6-well plates)"];
B[label="2. Treat with Serial Dilutions\nof this compound"];
C [label="3. Incubate for 18-24 Hours"];
D [label="4. Lyse Cells & Quantify\nTotal Protein (BCA Assay)"];
E [label="5. Western Blot Analysis\n(Primary Ab: Anti-AR, Anti-GAPDH)"];
F [label="6. Densitometry Analysis\n(Normalize AR to GAPDH)"];
G [label="7. Plot Dose-Response Curve\n(% AR Remaining vs. [PROTAC])"];
H [label="8. Calculate DC50 & Dmax\n(Non-linear Regression)"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Relevance to the Androgen Receptor Signaling Pathway
The canonical AR signaling pathway is initiated when androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, causing the AR to dimerize and translocate into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activator proteins and initiating the transcription of genes that drive cell proliferation and survival.[1][4] In castration-resistant prostate cancer, this pathway can be reactivated despite low androgen levels, making the AR protein itself a critical therapeutic target.[3]
By inducing the degradation of the AR protein, this compound removes the central node of this signaling cascade. This approach is advantageous as it can eliminate mutated or overexpressed forms of the AR that may be resistant to conventional antagonists.
Conclusion
This compound is a sophisticated research tool and a potential therapeutic candidate that leverages the SNIPER protein degradation platform. By catalytically inducing the destruction of the Androgen Receptor, it offers a compelling strategy to combat prostate cancer, particularly in drug-resistant settings. The technical protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to effectively characterize and utilize this and similar molecules in the pursuit of novel cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 4. mdpi.com [mdpi.com]
- 5. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTAC AR Degrader-4 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PROTAC AR Degrader-4 TFA, a novel androgen receptor (AR) degrader. Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This compound is a bifunctional molecule that selectively targets the androgen receptor for degradation, offering a promising strategy for the treatment of prostate cancer and other AR-driven diseases. This document details the structure, mechanism of action, and relevant experimental protocols associated with the use and evaluation of this compound.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI in close proximity to the E3 ligase, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This "event-driven" mechanism offers several advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms.
Structure of this compound
This compound is a specific type of PROTAC known as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). It is comprised of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), which possesses E3 ligase activity.[1][2] The trifluoroacetic acid (TFA) salt form of the molecule is often used to enhance solubility and stability.
While the precise chemical structure of PROTAC AR Degrader-4 is not publicly available in peer-reviewed literature, its molecular formula is C45H68F3N3O11 and its molecular weight is 884.03 g/mol . Based on the known components of AR-targeting PROTACs and SNIPERs, a plausible representative structure is presented below. This structure is for illustrative purposes and is a hypothetical representation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C45H68F3N3O11 |
| Molecular Weight | 884.03 g/mol |
| Form | Solid |
| Salt Form | Trifluoroacetic Acid (TFA) |
Mechanism of Action and Signaling Pathway
This compound operates through the recruitment of the cIAP1 E3 ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This process effectively reduces the intracellular concentration of the AR protein, thereby inhibiting downstream signaling pathways that are critical for the growth and survival of AR-dependent cancer cells.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This initiates the transcription of target genes that promote cell proliferation and survival.
This compound Mechanism of Action
This compound disrupts the AR signaling pathway by inducing the degradation of the AR protein. The bifunctional nature of the molecule allows it to form a ternary complex between the AR and the cIAP1 E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the AR, marking it for destruction by the proteasome.
Quantitative Data
As of the latest available information, specific quantitative data such as the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for this compound are not publicly available in peer-reviewed literature. This information is likely proprietary to the commercial suppliers. For reference, potent AR PROTACs in the literature have been reported with DC50 values in the low nanomolar range and Dmax values exceeding 90%.
Table 2: Representative Quantitative Data for a High-Potency AR PROTAC (Hypothetical)
| Parameter | Cell Line | Value |
| DC50 | VCaP | 1.5 nM |
| Dmax | VCaP | >95% |
| IC50 (Cell Viability) | LNCaP | 10 nM |
Note: The data in this table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Androgen Receptor Degradation Assay via Western Blot
This protocol outlines the steps to quantify the degradation of the androgen receptor in a cell line (e.g., VCaP or LNCaP) following treatment with this compound.
Materials:
-
Prostate cancer cell lines (VCaP, LNCaP)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Androgen Receptor
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the AR signal to the loading control.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound represents a promising tool for the targeted degradation of the androgen receptor. Its mechanism of action, which leverages the cell's own ubiquitin-proteasome system, offers a novel approach to overcoming the limitations of traditional AR inhibitors. The experimental protocols provided in this guide will enable researchers to effectively evaluate the efficacy of this and other AR-targeting PROTACs in relevant preclinical models. Further investigation into the specific in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully assess its therapeutic potential.
References
In-Depth Technical Guide: PROTAC AR Degrader-4 TFA E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide focuses on PROTAC AR Degrader-4 TFA, a specific type of PROTAC known as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). This document details its mechanism of action, the recruitment of the cIAP1 E3 ubiquitin ligase, and provides representative experimental protocols and data relevant to its characterization. The information herein is intended to provide a comprehensive technical overview for researchers in the field of targeted protein degradation and drug discovery.
Introduction to this compound
This compound is a heterobifunctional molecule designed to target the Androgen Receptor (AR) for degradation. The Androgen Receptor is a key driver of prostate cancer, and its targeted degradation presents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC). This compound consists of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
E3 Ligase Recruitment and Mechanism of Action
This compound functions as a SNIPER by recruiting the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), which is an E3 ubiquitin ligase.[1][2][3] The recruitment of cIAP1 is a critical step in the degradation of the Androgen Receptor.
The mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to the Androgen Receptor and the cIAP1 E3 ligase, forming a ternary complex (AR-PROTAC-cIAP1).
-
Ubiquitination: Within this proximity-induced complex, cIAP1 facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the Androgen Receptor, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated Androgen Receptor is then recognized by the 26S proteasome, which leads to its subsequent degradation, thereby reducing the total cellular levels of the AR protein.
dot
Caption: Signaling pathway of cIAP1-mediated AR degradation by this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available in the reviewed literature, the following table presents representative data for other IAP-based PROTACs targeting different proteins to provide a context for expected efficacy.
| Parameter | Description | Representative Value Range |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 10 nM - 1 µM |
| Dmax | The maximum percentage of target protein degradation achieved. | > 80% |
| Binding Affinity (Kd to AR) | The equilibrium dissociation constant for the binding of the PROTAC to the Androgen Receptor. | 10 - 500 nM |
| Binding Affinity (Kd to cIAP1) | The equilibrium dissociation constant for the binding of the PROTAC to the cIAP1 E3 ligase. | 10 nM - 10 µM |
Note: The values presented are representative for the class of IAP-based PROTACs and may not reflect the actual performance of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize AR-degrading PROTACs.
Western Blot Analysis for Androgen Receptor Degradation
This protocol is used to quantify the reduction in AR protein levels following treatment with the PROTAC.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein samples, denature, and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize AR levels to the loading control (GAPDH or β-actin).
dot
Caption: Experimental workflow for Western Blot analysis of AR degradation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Recombinant human AR protein
-
Recombinant human cIAP1 E3 ligase
-
Recombinant E1 and E2 enzymes
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
This compound
-
Anti-AR antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, cIAP1, and AR protein.
-
Treatment: Add this compound or DMSO to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blot using anti-AR and anti-ubiquitin antibodies to detect polyubiquitinated AR.
Ternary Complex Formation Assay
This assay demonstrates the formation of the AR-PROTAC-cIAP1 complex. Techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be used.
General Principle (SPR):
-
Immobilize either recombinant AR or cIAP1 onto an SPR sensor chip.
-
Flow the PROTAC over the chip to measure its binding to the immobilized protein.
-
In the presence of a saturating concentration of the PROTAC, flow the third component (either cIAP1 or AR) over the chip to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the kinetics and affinity of the interactions.
Conclusion
This compound represents a targeted approach to eliminate the Androgen Receptor by recruiting the cIAP1 E3 ligase. This technical guide provides a foundational understanding of its mechanism and the experimental approaches required for its characterization. While specific performance data for this molecule is not widely published, the provided protocols and representative data for the SNIPER class of PROTACs offer a solid framework for researchers to evaluate this and similar molecules. The continued development of AR degraders holds significant promise for the treatment of prostate cancer and overcoming resistance to current therapies.
References
An In-depth Technical Guide to cIAP1-Based SNIPERs for Androgen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer, making it a critical therapeutic target. Traditional therapies often involve androgen deprivation or AR antagonists. However, resistance mechanisms, such as AR gene amplification and mutation, frequently emerge. A novel and promising strategy to overcome this resistance is the targeted degradation of the AR protein itself. This guide focuses on a specific class of protein degraders known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) that are designed to eliminate the AR protein by co-opting the cellular ubiquitin-proteasome system.
SNIPERs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, the Androgen Receptor), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This guide specifically details SNIPERs that utilize ligands for the cellular inhibitor of apoptosis protein 1 (cIAP1), a RING-type E3 ubiquitin ligase. These cIAP1-based SNIPERs induce the formation of a ternary complex between AR and cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of AR. A unique feature of this class of degraders is their ability to often induce the simultaneous degradation of cIAP1 itself, which can have synergistic apoptotic effects in cancer cells.
Mechanism of Action
The mechanism of action of cIAP1-based SNIPERs for AR degradation is a multi-step process within the cell that ultimately leads to the destruction of the AR protein.
-
Ternary Complex Formation: The SNIPER molecule, with its two distinct ligands, acts as a molecular bridge. One end binds to the Androgen Receptor, while the other end binds to the cIAP1 E3 ubiquitin ligase. This brings the AR and cIAP1 into close proximity, forming a ternary complex (AR-SNIPER-cIAP1).
-
Polyubiquitination of the Androgen Receptor: Once the ternary complex is formed, cIAP1, functioning as an E3 ligase, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AR protein. This process is repeated to form a polyubiquitin (B1169507) chain on the AR.
-
Proteasomal Degradation: The polyubiquitinated AR is now recognized as a substrate for degradation by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and cleaves the AR into small peptides, effectively eliminating it from the cell.
-
cIAP1 Autoubiquitination and Degradation: A notable characteristic of SNIPERs that recruit IAP E3 ligases is the induction of autoubiquitination and subsequent degradation of cIAP1 itself. This is triggered by the binding of the IAP antagonist moiety of the SNIPER to cIAP1.[1]
The following diagram illustrates this signaling pathway:
Caption: Mechanism of cIAP1-based SNIPER-mediated AR degradation.
Quantitative Data Presentation
The efficacy of cIAP1-based SNIPERs in degrading the Androgen Receptor is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation. While specific DC50 and IC50 values for many cIAP1-based AR SNIPERs are proprietary or not widely published, the available data indicates their potential. For instance, SNIPER-1 has been shown to effectively degrade AR at a concentration of 3 µM in androgen-dependent prostate cancer cells.[2] Other reports suggest that compounds like SNIPER-13 and SNIPER(AR)-51 demonstrate AR degradation activity at micromolar concentrations.
For context, the table below includes data for various SNIPER molecules, including those targeting AR and other proteins, to illustrate the range of potencies that have been achieved with this technology.
| SNIPER Compound | Target Protein | Cell Line | Quantitative Data (Concentration) | Reference |
| SNIPER-1 | AR | Androgen-dependent PC cells | Effective degradation at 3 µM | [2] |
| SNIPER(AR)-51 | AR | Prostate cancer cells | Activity at micromolar concentrations | |
| SNIPER-13 | AR | Prostate cancer cells | Activity at micromolar concentrations | |
| SNIPER-5 | BCR-ABL | K562 | Max knockdown at ~100 nM | [2] |
| SNIPER-7 | BRD4 | Not Specified | Optimal degradation at 0.1 µM | [2] |
| SNIPER-12 | BTK | THP-1 | DC50 = 182 ± 57 nM | [2] |
| SNIPER-19/20 | CDK4/6 | MM.1S | Dmax > 77% at 0.1 µM | [2] |
Experimental Protocols
The characterization of cIAP1-based SNIPERs for AR degradation involves a series of key in vitro experiments to determine their efficacy, mechanism of action, and cellular effects. Below are detailed methodologies for these essential assays.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of a novel cIAP1-based SNIPER targeting AR.
Caption: General experimental workflow for SNIPER evaluation.
Western Blot for AR Degradation
Objective: To quantify the dose-dependent degradation of AR protein levels in prostate cancer cells following treatment with a SNIPER compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
SNIPER compound and vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Treat the cells with increasing concentrations of the SNIPER compound (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the AR band intensity to the loading control.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the SNIPER concentration to determine the DC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the physical interaction between AR, the SNIPER, and cIAP1, confirming the formation of the ternary complex.
Materials:
-
Prostate cancer cells
-
SNIPER compound, vehicle control, and proteasome inhibitor (e.g., MG132)
-
IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-AR)
-
Protein A/G agarose (B213101) beads
-
Primary antibodies for Western blotting (anti-AR, anti-cIAP1)
-
IgG control antibody
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the SNIPER compound (at an effective degradation concentration) or vehicle control. Include a condition with a proteasome inhibitor (MG132) to stabilize the ubiquitinated complex.
-
Lyse the cells using a non-denaturing IP lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G beads and an IgG control antibody for 1 hour at 4°C.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Add the anti-AR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both AR (to confirm successful pulldown) and cIAP1 (to detect the co-immunoprecipitated protein).
-
A band for cIAP1 in the AR-immunoprecipitated sample from SNIPER-treated cells will confirm the formation of the ternary complex.
-
Cell Viability/Proliferation Assay (e.g., MTT Assay)
Objective: To determine the effect of the AR-degrading SNIPER on the viability and proliferation of prostate cancer cells and to calculate the IC50 value.
Materials:
-
Prostate cancer cell lines
-
96-well cell culture plates
-
SNIPER compound and vehicle control
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the SNIPER compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the SNIPER concentration and use a non-linear regression model to determine the IC50 value.
-
Caspase Activation/Apoptosis Assay
Objective: To assess whether the SNIPER-induced AR degradation leads to the induction of apoptosis.
Materials:
-
Prostate cancer cells
-
SNIPER compound and vehicle control
-
Caspase-Glo® 3/7 Assay System (or similar colorimetric/fluorometric caspase activity kit)
-
White-walled 96-well plates (for luminescent assays)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the SNIPER compound at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24-48 hours).
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescent signal to the number of cells if necessary (can be done in a parallel plate).
-
Compare the caspase activity in treated cells to that in vehicle-treated control cells to determine the fold-increase in apoptosis.
-
References
An In-depth Technical Guide to Androgen Receptor Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer. Traditional therapies have focused on inhibiting AR signaling through androgen deprivation or receptor antagonism. However, the emergence of resistance mechanisms, such as AR gene amplification, mutations, and the expression of splice variants, necessitates the development of novel therapeutic strategies. Targeted Protein Degradation (TPD) has emerged as a powerful modality to overcome these challenges by eliminating the AR protein entirely, rather than merely inhibiting its function. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data related to the targeted degradation of the Androgen Receptor.
The primary technologies at the forefront of AR degradation are Proteolysis Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Molecular glues are smaller molecules that induce a conformational change in an E3 ligase, enabling it to recognize and ubiquitinate a neo-substrate, in this case, the Androgen Receptor.[2] This guide will delve into the mechanisms of these technologies, provide detailed protocols for their evaluation, and present a quantitative analysis of their efficacy.
Core Concepts and Mechanisms of Action
The ubiquitin-proteasome system (UPS) is the cell's natural machinery for degrading unwanted or damaged proteins.[3] Targeted protein degradation technologies hijack this system to selectively eliminate proteins of interest.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules composed of three key components: a ligand that binds to the target protein (the Androgen Receptor), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN), von Hippel-Lindau (VHL), or Mouse double minute 2 homolog (MDM2)), and a linker that connects the two ligands.[1] The binding of a PROTAC to both the AR and an E3 ligase brings them into close proximity, forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR, leading to its polyubiquitination. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[5]
Molecular Glues
Molecular glues are small molecules that induce an interaction between a protein and an E3 ligase that would not normally occur.[2] In the context of AR degradation, a molecular glue can bind to an E3 ligase, altering its surface to create a binding site for the AR. This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the AR.[6] An example of a molecular glue that degrades the AR is VNPP433-3β, which has been shown to induce proximity between the AR and the MDM2 E3 ligase.[6][7]
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm.[8] This binding event causes the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation to the nucleus.[4][8] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and survival.[8] Non-classical pathways can also activate AR signaling through growth factor-mediated phosphorylation and other mechanisms.[9]
Caption: Canonical Androgen Receptor signaling pathway.
Mechanism of PROTAC-mediated AR Degradation
The workflow for PROTAC-mediated degradation of the Androgen Receptor involves the PROTAC molecule acting as a bridge between the AR and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of AR and its subsequent degradation by the proteasome, thereby inhibiting downstream signaling.
Caption: Mechanism of PROTAC-induced AR degradation.
Experimental Workflow for Evaluating AR Degraders
A typical workflow for the preclinical evaluation of an AR degrader involves a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action. This starts with in vitro assays to measure AR degradation and its effect on cell viability, followed by in vivo studies in animal models to evaluate anti-tumor activity.
Caption: Preclinical evaluation workflow for AR degraders.
Quantitative Data Presentation
The efficacy of AR degraders is typically quantified by several key parameters: DC50 (the concentration at which 50% of the target protein is degraded), Dmax (the maximum percentage of protein degradation), and IC50 (the concentration at which 50% of cell growth is inhibited).
Table 1: In Vitro Efficacy of AR-Targeting PROTACs
| PROTAC | Cell Line | E3 Ligase | DC50 (nM) | Dmax (%) | IC50 (nM) |
| ARV-110 | VCaP | Cereblon | <1 | >95 | - |
| LNCaP | Cereblon | <1 | - | - | |
| ARD-61 | LNCaP | VHL | 0.86 | >95 | 1.8 |
| VCaP | VHL | 0.76 | >95 | 9.0 | |
| 22Rv1 | VHL | 10.4 | >95 | - | |
| ARD-266 | LNCaP | VHL | 0.2-1 | >95 | - |
| VCaP | VHL | 0.2-1 | >95 | - | |
| 22Rv1 | VHL | 0.2-1 | >95 | - | |
| ARCC-4 | VCaP | VHL | - | >98 (at 100 nM) | - |
| LNCaP | VHL | - | ~90 (at 100 nM) | - | |
| ARD-2051 | LNCaP | Cereblon | 0.6 | >90 | - |
| VCaP | Cereblon | 0.6 | >90 | - | |
| AZ'3137 | LNCaP | Cereblon | 22 | - | 74 |
| LNCaP (L702H) | Cereblon | 92 | - | - |
Data compiled from multiple sources.[1][10][11][12][13][14][15]
Table 2: In Vitro Efficacy of AR-Targeting Molecular Glues
| Molecular Glue | Cell Line | E3 Ligase | Degradation | GI50 (µM) |
| VNPP433-3β | LNCaP | MDM2 | Dose-dependent | 0.2 |
| C42B | MDM2 | Dose-dependent | 0.3 | |
| CWR22Rv1 | MDM2 | Dose-dependent | 0.31 |
Data compiled from multiple sources.[7][15][16]
Table 3: In Vivo Efficacy of Selected AR Degraders
| Compound | Model | Dosing | Outcome |
| ARV-110 | VCaP Xenograft | Oral | Tumor growth inhibition |
| ARD-61 | MDA-MB-453 Xenograft | Intraperitoneal | Tumor growth inhibition |
| VNPP433-3β | CWR22Rv1 Xenograft | Oral (20 mg/kg) | 83.8% Tumor growth inhibition |
| ARD-2051 | VCaP Xenograft | Oral (30 mg/kg) | 80% Tumor growth inhibition |
Data compiled from multiple sources.[6][9][13][16]
Experimental Protocols
Western Blot Analysis for Androgen Receptor Degradation
This protocol is used to quantify the levels of androgen receptor protein within cells following treatment with a degrader molecule.
1. Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in 6-well plates and culture in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the AR degrader or a vehicle control (e.g., DMSO) for a specified time period (e.g., 6, 12, or 24 hours).
2. Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., rabbit anti-AR antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the AR protein levels to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of AR degradation.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
This protocol is used to measure the mRNA levels of AR target genes to assess the downstream effects of AR degradation.
1. Cell Culture and Treatment:
-
Follow the same procedure as for the Western Blot protocol.
2. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
3. qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., KLK3 (PSA), TMPRSS2, FKBP5), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB).
Primer Sequences for Human AR Target Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| KLK3 (PSA) | AGGACCTGACCAGGAGCAGC | GCTTGTCACATGGTCAGGGTT |
| TMPRSS2 | CCTCTGAACGGGGAGAGCAT | GGGACGCCAGCATTTGTTCT |
| FKBP5 | TGGAGGAGAACGAGGTGCTG | CCTTGTCGTACTCCCCAGGT |
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the AR degrader. Include a vehicle-only control.
3. Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
4. Addition of MTT Reagent:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
5. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an AR degrader in a mouse xenograft model.
1. Cell Implantation:
-
Subcutaneously inject prostate cancer cells (e.g., VCaP or LNCaP) mixed with Matrigel into the flank of male immunodeficient mice (e.g., SCID or nude mice).
2. Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
3. Drug Administration:
-
Administer the AR degrader via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle for oral administration of compounds like ARV-110 can be a solution of 0.5% methylcellulose (B11928114) and 0.05% Tween 80 in water.[17][18] For intraperitoneal injection of compounds like ARD-61, a formulation in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline can be used.[9][19]
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm AR degradation).
5. Data Analysis:
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
Targeted degradation of the Androgen Receptor represents a promising therapeutic strategy for the treatment of prostate cancer, particularly in the context of resistance to conventional therapies. PROTACs and molecular glues offer distinct yet powerful approaches to eliminate the AR protein, thereby abrogating its signaling and inhibiting tumor growth. This technical guide has provided an in-depth overview of the mechanisms, experimental protocols, and quantitative data associated with this innovative field. The continued development and optimization of AR degraders hold the potential to significantly improve clinical outcomes for patients with advanced prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Targeted Degradation of Androgen Receptor by VNPP433-3β in Castration-Resistant Prostate Cancer Cells Implicates Interaction with E3 Ligase MDM2 Resulting in Ubiquitin-Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. researchgate.net [researchgate.net]
- 15. Galeterone and The Next Generation Galeterone Analogs, VNPP414 and VNPP433-3β Exert Potent Therapeutic Effects in Castration-/Drug-Resistant Prostate Cancer Preclinical Models In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
The Dawn of a New Era in Androgen Receptor Degradation: A Technical Guide to the Discovery and Synthesis of Novel AR PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Resistance in Androgen-Driven Malignancies
The androgen receptor (AR) is a critical driver in the progression of prostate cancer, a leading cause of cancer-related mortality in men. While androgen deprivation therapies and AR antagonists have been foundational in treatment, the emergence of resistance, often through AR mutations, amplification, or the expression of splice variants, presents a significant clinical challenge.[1][2] Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a distinct mechanism of action to combat this resistance. Unlike traditional inhibitors that merely block protein function, PROTACs are engineered to eliminate the target protein from the cell entirely.[3]
This technical guide provides an in-depth overview of the discovery and synthesis of novel AR-targeting PROTACs. It details the core components of AR PROTAC design, summarizes key efficacy data, provides comprehensive experimental protocols for their evaluation, and visualizes the intricate signaling pathways and discovery workflows.
Core Principles of AR PROTAC Design
AR PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the androgen receptor, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] This tripartite structure facilitates the formation of a ternary complex between the AR, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[4]
-
AR Ligands: The choice of AR ligand is crucial for targeting specificity. Ligands have been developed to bind to different domains of the AR, including the ligand-binding domain (LBD), the N-terminal domain (NTD), and the DNA-binding domain (DBD). Targeting the LBD with antagonists like enzalutamide (B1683756) or bicalutamide (B1683754) is a common strategy.[5][6]
-
E3 Ligase Ligands: The majority of clinically advanced AR PROTACs utilize ligands for the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[4][7] The selection of the E3 ligase and its corresponding ligand can significantly impact the degradation efficiency and pharmacokinetic properties of the PROTAC.
-
Linker: The linker is not merely a spacer but plays a critical role in optimizing the formation of a productive ternary complex. Linker length, composition, and attachment points are key parameters that are systematically varied to enhance degradation potency and selectivity.[8]
Quantitative Analysis of Novel AR PROTAC Efficacy
The efficacy of AR PROTACs is primarily evaluated by their ability to induce AR degradation, quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation), and their anti-proliferative activity in cancer cell lines, measured by the IC50. The following tables summarize the performance of several notable AR PROTACs.
| PROTAC | AR Ligand Type | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| ARV-110 (Bavdegalutamide) | LBD Antagonist | Cereblon (CRBN) | VCaP | ~1 | >95 | - | [9][10] |
| LNCaP | ~1 | >95 | - | [9] | |||
| ARV-766 | LBD Antagonist | Cereblon (CRBN) | VCaP (WT) | <1 | >90 | - | [11] |
| ARD-266 | LBD Antagonist | Von Hippel-Lindau (VHL) | LNCaP | 0.2-1 | >95 | - | [12][13] |
| VCaP | 0.2-1 | >95 | - | [12][13] | |||
| 22Rv1 | 0.2-1 | >95 | - | [12][13] | |||
| ARD-2585 | LBD Antagonist | Cereblon (CRBN) | VCaP | ≤0.1 | - | 1.5 | [14] |
| LNCaP | ≤0.1 | - | 16.2 | [14] | |||
| ARD-2051 | LBD Antagonist | Cereblon (CRBN) | LNCaP | 0.6 | >90 | - | [15][16] |
| VCaP | 0.6 | >90 | - | [15][16] | |||
| ARCC-4 | Enzalutamide-based | Von Hippel-Lindau (VHL) | VCaP | 5 | 98 | - | [5] |
| Degrader 10 | Enzalutamide-based | - | LNCaP | 10 | 33 | - | [17] |
| PAP508 | RU-59063-based | Cereblon (CRBN) | - | - | - | - | [18] |
| Degrader 9 | - | - | LNCaP | 5200 | - | - | [17] |
Experimental Protocols
Western Blotting for AR Degradation
This protocol details the quantification of AR protein levels in cell lysates following PROTAC treatment.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Complete cell culture medium
-
AR PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the AR band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.
Determination of DC50 and Dmax
This protocol describes the method to determine the potency and efficacy of an AR PROTAC.
Procedure:
-
Perform the Western Blotting for AR Degradation protocol using a serial dilution of the PROTAC.
-
Data Analysis:
-
Quantify the normalized AR protein levels for each PROTAC concentration.
-
Plot the percentage of remaining AR protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The DC50 is the concentration at which 50% of the protein is degraded.
-
The Dmax is calculated as 100% minus the bottom plateau of the curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of the PROTAC to AR within the cellular environment.
Materials:
-
Intact cells expressing AR
-
AR PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer
-
Equipment for Western Blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a desired concentration or vehicle control and incubate for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler. Heat the samples to a range of temperatures for a set time (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western Blotting for AR as described in Protocol 1.
-
Data Analysis: Quantify the AR band intensities at each temperature and normalize to the non-heated control. Plot the percentage of soluble AR against temperature to generate melt curves. A shift in the melting temperature in the presence of the PROTAC indicates target engagement.
Visualization of Key Pathways and Workflows
Androgen Receptor Signaling Pathway and PROTAC Intervention
The following diagram illustrates the canonical AR signaling pathway and the point of intervention by AR PROTACs.
Caption: AR signaling pathway and the mechanism of AR degradation by PROTACs.
Experimental Workflow for AR PROTAC Discovery and Validation
This diagram outlines the logical progression of experiments in the development of a novel AR PROTAC.
Caption: A typical experimental workflow for the discovery and validation of AR PROTACs.
Synthesis of Novel AR PROTACs
The synthesis of AR PROTACs typically involves multi-step organic chemistry procedures. A common strategy is the convergent synthesis where the AR ligand, the E3 ligase ligand, and the linker are synthesized separately and then coupled in the final steps. For example, in the synthesis of VHL-based PROTACs, a VHL ligand with a reactive handle is coupled to a linker, which is then conjugated to an AR ligand.[19] The synthesis of enzalutamide-based PROTACs often involves modifying the enzalutamide structure to incorporate a linker attachment point, followed by coupling with an E3 ligase ligand-linker moiety.[5][6]
General Synthetic Strategy for a VHL-based AR PROTAC:
-
Synthesis of the VHL Ligand: A common VHL ligand core is synthesized with a functional group (e.g., a carboxylic acid or an amine) for linker attachment.
-
Synthesis of the Linker: A bifunctional linker is prepared with complementary reactive groups to connect to both the VHL ligand and the AR ligand.
-
Synthesis of the AR Ligand: An appropriate AR ligand is synthesized or modified to possess a suitable functional group for conjugation.
-
Coupling Reactions: The VHL ligand is coupled to one end of the linker, typically via an amide bond formation. The resulting VHL-linker intermediate is then reacted with the AR ligand to yield the final PROTAC molecule.
-
Purification and Characterization: The final product is purified by chromatographic techniques (e.g., HPLC) and its structure is confirmed by analytical methods such as NMR and mass spectrometry.
Conclusion and Future Directions
The discovery and development of novel AR PROTACs represent a paradigm shift in the treatment of androgen-driven cancers. By harnessing the cell's natural protein degradation machinery, these molecules offer the potential to overcome resistance mechanisms that plague current therapies. The continued exploration of novel AR ligands, the recruitment of different E3 ligases, and the fine-tuning of linker chemistry will undoubtedly lead to the development of even more potent and selective AR degraders. As several AR PROTACs are now in clinical trials, the translation of this promising technology into effective therapies for patients is on the horizon.[4][20] This guide provides a foundational understanding for researchers and drug developers to navigate this exciting and rapidly evolving field.
References
- 1. Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs in the Management of Prostate Cancer [mdpi.com]
- 6. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 12. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
In-Depth Technical Guide: PROTAC AR Degrader-4 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data
The following table summarizes the degradation activity of a closely related androgen receptor SNIPER, designated as compound 13 in the originating publication by Itoh et al. (2011), which is understood to be structurally analogous to commercially available PROTAC AR Degrader-4.
| Compound | Target Protein | Cell Line | Concentration (µM) | Remaining Protein (%) |
| SNIPER (Compound 13 ) | Androgen Receptor (AR) | HeLa | 10 | ~50 |
Experimental Protocols
The methodologies outlined below are based on the characterization of the foundational androgen receptor SNIPERs.
Cell Culture and Treatment
HeLa cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere. For degradation studies, cells were seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells were treated with the AR-targeting SNIPER compound at the desired concentrations for the indicated time points.
Western Blotting for AR Degradation
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody specific for the Androgen Receptor overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the levels of AR were normalized to a loading control such as β-actin.
Visualizations
Signaling Pathway of AR Degradation by a SNIPER PROTAC
Caption: Mechanism of AR degradation by an IAP-recruiting PROTAC.
Experimental Workflow for Assessing AR Degradation
Caption: Experimental workflow for assessing AR degradation.
In-Depth Technical Guide: PROTAC AR Degrader-4 TFA for the Elucidation of Androgen Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC AR Degrader-4 TFA, a potent tool for studying Androgen Receptor (AR) signaling pathways. This document details the underlying mechanism of action, presents representative quantitative data, and offers detailed experimental protocols for its application in a research setting.
Introduction: Targeted Protein Degradation and the Androgen Receptor
The Androgen Receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily that plays a critical role in the development and progression of prostate cancer.[1] Traditional therapeutic strategies have focused on inhibiting AR activity. However, the emergence of resistance mechanisms necessitates the development of novel therapeutic modalities.[1]
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic strategy that induces the degradation of specific proteins rather than merely inhibiting their function.[2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target proteins, leading to a profound and sustained pharmacological effect.[2]
This compound is a specific and non-genetic IAP-dependent protein eraser (SNIPER) that targets the AR for degradation.[4][5][6][7][8] It comprises a ligand that binds to the AR and another ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[4][6][8] This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of the AR.
Mechanism of Action
The mechanism of action of this compound involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Caption: Mechanism of this compound.
Androgen Receptor Signaling Pathway
The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus. Inside the nucleus, the AR homodimers bind to Androgen Response Elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Canonical Androgen Receptor signaling pathway.
Quantitative Data (Representative)
While specific quantitative data for this compound is not publicly available, the following tables provide representative data from other potent AR PROTAC degraders, ARD-2051 and ARCC-4, to illustrate the expected efficacy.
Table 1: Representative Degradation Potency of an AR PROTAC (ARD-2051)
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| LNCaP | 0.6 | >90 | [9] |
| VCaP | 0.6 | >90 | [9] |
Table 2: Representative Degradation Potency of an AR PROTAC (ARCC-4)
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| VCaP | 5 | >95 |
Table 3: Representative Anti-proliferative Activity of an AR PROTAC
| Cell Line | IC₅₀ (nM) |
| LNCaP | TBD |
| VCaP | TBD |
| 22Rv1 | TBD |
TBD: To Be Determined. This table serves as a template for organizing experimental results.
Experimental Protocols
A systematic evaluation of this compound involves a series of in vitro cellular assays to confirm its mechanism of action and determine its efficacy.
Caption: Experimental workflow for evaluating this compound.
Western Blot for AR Degradation
This protocol details the steps to quantify the degradation of the AR protein in cells treated with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
This compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-AR antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
RT-qPCR for AR Target Gene Expression
This protocol measures the downstream effects of AR degradation on the expression of its target genes.
Materials:
-
Treated cell samples from the degradation experiment
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene and the vehicle-treated control.
Cell Viability Assay
This assay determines the effect of AR degradation on cell proliferation and viability.
Materials:
-
Prostate cancer cell lines
-
This compound and vehicle control
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable chemical tool for investigating the AR signaling pathway. By inducing the specific and efficient degradation of the AR protein, it allows for the elucidation of the downstream consequences of AR ablation in a controlled manner. The experimental protocols provided in this guide offer a framework for researchers to characterize the activity of this and other AR-targeting PROTACs, thereby advancing our understanding of AR-dependent cellular processes and contributing to the development of novel therapeutics for prostate cancer.
References
- 1. amsbio.com [amsbio.com]
- 2. PROTAC AR Degrader-4 (TFA) - MedChem Express [bioscience.co.uk]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for PROTAC AR Degrader-4 TFA in VCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC AR Degrader-4 TFA is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a member of the Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), this molecule uniquely recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to the AR.[1][2] This induced proximity leads to the polyubiquitination of AR, marking it for degradation by the 26S proteasome. This mechanism offers a powerful tool for studying the consequences of AR ablation in prostate cancer models. The VCaP cell line, derived from a vertebral bone metastasis of prostate cancer, is a crucial model as it expresses high levels of wild-type AR and is sensitive to androgens, making it an ideal system for evaluating the efficacy of AR-targeting therapeutics.[2]
These application notes provide an overview of the use of this compound in VCaP cells, including its mechanism of action and detailed protocols for key experimental validations.
Mechanism of Action
This compound is a bifunctional molecule comprising a ligand that binds to the Androgen Receptor and another ligand that recruits the cIAP1 E3 ubiquitin ligase, connected by a linker. The formation of a ternary complex between AR, the PROTAC, and cIAP1 facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the AR. The resulting polyubiquitinated AR is then recognized and degraded by the proteasome.
Data Presentation
Disclaimer: Quantitative data for this compound in VCaP cells is not currently available in the public domain. The following tables present data for other well-characterized AR PROTACs that recruit different E3 ligases (VHL or Cereblon) to provide a frame of reference for expected potency. It is important to note that the efficacy of this compound may differ.
Table 1: Degradation Potency of Analogous AR PROTACs in VCaP Cells
| Compound | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| ARCC-4 | VHL | 5 | >95 | 20 | [3] |
| ARD-2585 | Cereblon | ≤0.1 | N/A | N/A | [4] |
| PSMA-ARD-203 | N/A | 21.86 ± 13.40 | N/A | 12 | [5] |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of Analogous AR PROTACs in VCaP Cells
| Compound | E3 Ligase Recruited | IC50 (nM) | Assay Duration (days) | Reference |
| ARD-2585 | Cereblon | 1.5 | N/A | [4] |
| ARD-2128 | Cereblon | 4 | 4 | [6] |
IC50: Concentration required for 50% inhibition of cell growth.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound in VCaP cells.
Experimental Workflow
Western Blot for AR Degradation
Objective: To determine the dose- and time-dependent degradation of AR in VCaP cells upon treatment with this compound.
Materials:
-
VCaP cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed VCaP cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Treatment:
-
Dose-response: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Time-course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Immunoblotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH).
-
-
Analysis: Quantify band intensities using densitometry software. Normalize AR levels to the loading control and compare to the vehicle-treated sample.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the effect of this compound on the viability and proliferation of VCaP cells.
Materials:
-
VCaP cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates (clear for MTT, white for CellTiter-Glo)
-
MTT reagent or CellTiter-Glo luminescent cell viability assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).
-
Assay:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate until formazan (B1609692) crystals are dissolved. Read absorbance at the appropriate wavelength.
-
CellTiter-Glo: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Read luminescence.
-
-
Analysis: Normalize the readings to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantitative PCR (qPCR) for AR Target Gene Expression
Objective: To measure the effect of AR degradation on the transcription of AR-regulated genes (e.g., PSA, TMPRSS2).
Materials:
-
VCaP cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment: Seed and treat VCaP cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the appropriate primers and master mix.
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Androgen Receptor Signaling Pathway
References
- 1. amsbio.com [amsbio.com]
- 2. accegen.com [accegen.com]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
Application Notes: PROTAC AR Degrader-4 TFA for AR-V7 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] A PROTAC is a heterobifunctional molecule with a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, connected by a linker.[1][2] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]
The Androgen Receptor (AR) is a crucial driver in the development and progression of prostate cancer.[4] A significant challenge in treating castration-resistant prostate cancer (CRPC) is the emergence of AR splice variants, most notably Androgen Receptor splice variant 7 (AR-V7).[4][5] AR-V7 lacks the ligand-binding domain (LBD), rendering it insensitive to conventional anti-androgen therapies like enzalutamide.[4][5]
PROTAC AR Degrader-4 TFA is an Androgen Receptor degrader that functions as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER).[6] It comprises a ligand that binds to the AR, a linker, and a ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[6] This mechanism allows for the targeted degradation of AR proteins, including the clinically relevant AR-V7 variant. These notes provide detailed protocols to assess the efficacy of this compound in degrading AR-V7 in cancer cell lines.
Mechanism of Action: SNIPER-mediated AR-V7 Degradation
This compound facilitates the formation of a ternary complex between the AR-V7 protein and the cIAP1 E3 ligase. This proximity induces the poly-ubiquitination of AR-V7 by the E3 ligase, tagging it for subsequent recognition and degradation by the 26S proteasome. This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Therapeutic Approaches to Targeting Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for PROTAC AR Degrader-4 TFA in Murine Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PROTAC AR Degrader-4 TFA is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). It functions as a specific and non-genetic IAP-dependent protein eraser (SNIPER), recruiting the cellular E3 ubiquitin ligase cIAP1 to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted protein degradation offers a promising therapeutic strategy for pathologies driven by AR signaling, such as prostate cancer.[4][5][6] Unlike traditional inhibitors that require sustained occupancy of the target protein's active site, PROTACs act catalytically, enabling potent and sustained target protein knockdown.[5]
These application notes provide a comprehensive overview of the dosing and administration of this compound in mice, intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on established methodologies for similar PROTAC molecules and should be adapted and optimized for specific experimental needs.
Mechanism of Action: Androgen Receptor Degradation
This compound operates by hijacking the ubiquitin-proteasome system (UPS). The molecule consists of a ligand that binds to the Androgen Receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[5] This proximity induces the formation of a ternary complex between the AR and the E3 ligase, facilitating the transfer of ubiquitin to the AR.[4][5] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[6]
Caption: Mechanism of PROTAC-mediated Androgen Receptor degradation.
Quantitative Data Summary
While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available, the following tables provide representative data from studies with other PROTAC AR degraders. This information can serve as a valuable reference for experimental design.
Table 1: Illustrative In Vivo Dosing Regimens for PROTAC AR Degraders in Mice
| Compound | Dose Range | Route of Administration | Dosing Frequency | Vehicle Formulation | Reference |
| ARV-110 | 10-100 mg/kg | Oral (p.o.) | Once daily | Not specified | [7][8] |
| ARD-1676 | 10-100 mg/kg | Oral (p.o.) | Once daily | Not specified | [9] |
| ARV-771 | 10 mg/kg | Subcutaneous (s.c.) | Once daily | Not specified | [10] |
| ARD-69 | Not specified | Not specified | Not specified | Not specified | [11] |
| MTX-23 | Not specified | Not specified | Not specified | Not specified | [6] |
| PROTAC EGFR Degrader 7 | 10 mg/kg | Intraperitoneal (i.p.) | Once daily | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [12] |
| PROTAC AR Degrader-5 | 5-30 mg/mL | Skin application | Twice daily | Not specified | [13] |
Table 2: Representative Pharmacodynamic and Efficacy Data for PROTAC AR Degraders in Mouse Xenograft Models
| Compound | Mouse Model | Key Findings | Reference |
| ARV-110 | Prostate cancer xenografts | Inhibited tumor growth more effectively than enzalutamide. | [7] |
| ARD-1676 | VCaP mouse xenograft | Effectively reduced AR protein levels in tumor tissue and inhibited tumor growth. | [9] |
| ARV-771 | 22Rv1 tumor xenografts | Resulted in tumor regression. | [10] |
| ARD-69 | VCaP xenograft | Reduced AR and PSA protein expression in tumor tissues. | [11] |
Experimental Protocols
The following protocols provide a general framework for the in vivo evaluation of this compound in mice. Optimization will be necessary based on the specific mouse model and experimental objectives.
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation for parenteral or oral administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
For a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, prepare the components in a sterile tube.
-
First, mix the DMSO and PEG300 thoroughly.
-
Add the Tween-80 and vortex until the solution is homogeneous.
-
Add the saline in small increments while vortexing to avoid precipitation.
-
-
Compound Solubilization:
-
Weigh the required amount of this compound.
-
Dissolve the compound first in the DMSO component of the vehicle.
-
Gradually add the other vehicle components (PEG300, Tween-80, Saline) while continuously mixing.
-
If necessary, sonicate the solution briefly in a water bath to ensure complete dissolution.
-
-
Final Preparation:
-
Prepare the dosing solution fresh daily.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Administration of this compound in a Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a prostate cancer xenograft model.
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
Prostate cancer cell line (e.g., VCaP, LNCaP)
-
Matrigel
-
Dosing solution of this compound
-
Vehicle control
-
Calipers
-
Syringes and needles appropriate for the route of administration
Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy studies.
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to the experiment.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Dosing:
-
Administer this compound or vehicle control to the respective groups via the chosen route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
-
Dosing should be performed according to the predetermined schedule (e.g., once daily).
-
-
In-life Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the general health of the animals daily.
-
-
Study Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for downstream analysis (e.g., Western blotting for AR levels, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI).
-
Disclaimer
These protocols and application notes are intended as a general guide. Researchers should develop and validate their own specific protocols based on their experimental requirements and in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. amsbio.com [amsbio.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTAC AR Degrader 29(University of Michigan) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 11. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC AR Degrader-5 | Androgen Receptor | 2703021-51-4 | Invivochem [invivochem.com]
Application Notes and Protocols for Cell Viability Assay with PROTAC AR Degrader-4 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] PROTAC AR Degrader-4 TFA is a heterobifunctional molecule designed to target the Androgen Receptor (AR) for degradation.[2][3] It belongs to a subclass of PROTACs known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which recruit the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase to the target protein.[2][3][4] This leads to the ubiquitination and subsequent degradation of the AR by the proteasome.[3] The Androgen Receptor is a critical driver of prostate cancer progression, and its targeted degradation presents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC) where resistance to traditional AR inhibitors can develop.[5][6]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability in prostate cancer cell lines.
Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate the Androgen Receptor. The bifunctional nature of the PROTAC allows it to form a ternary complex between the Androgen Receptor and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the AR, marking it for degradation by the proteasome. The degradation of AR disrupts downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells.
Data Presentation
The following table summarizes representative data for the effect of an AR-targeting SNIPER PROTAC on cell viability and protein degradation in common prostate cancer cell lines. This data is illustrative and serves as an example of expected outcomes when testing this compound.
| Cell Line | Assay Type | Metric | Value (nM) |
| LNCaP | Cell Viability | IC50 | 230.8[1] |
| C4-2 | Cell Viability | IC50 | 248.1[1] |
| CWR22Rv1 | Cell Viability | IC50 | 126.9[1] |
| LNCaP | AR Degradation | DC50 | 175.2[1] |
| C4-2 | AR Degradation | DC50 | 193.0[1] |
| CWR22Rv1 | AR Degradation | DC50 | 48.8 (AR) / 79.2 (AR-V7)[1] |
Note: The data presented is for a representative AR-targeting SNIPER and may not reflect the exact values for this compound.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol describes the measurement of cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, CWR22Rv1)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from a well with no cells from all other measurements.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Androgen Receptor Ubiquitination Following PROTAC Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the ubiquitination of the Androgen Receptor (AR) after treatment with Proteolysis Targeting Chimeras (PROTACs). These guidelines are intended for professionals in research and drug development investigating novel cancer therapeutics.
Introduction
PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2] An AR-targeting PROTAC consists of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][3] This proximity induces the formation of a ternary complex (AR-PROTAC-E3 ligase), leading to the polyubiquitination of AR and its subsequent degradation by the 26S proteasome.[1][3][4] Measuring the ubiquitination of AR is a critical step in validating the mechanism of action of AR-targeting PROTACs.[5][6]
The following sections provide detailed protocols for key experiments, quantitative data from representative studies, and diagrams to illustrate the underlying pathways and workflows.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of PROTAC-induced AR degradation and the general experimental workflow for measuring AR ubiquitination.
Caption: Mechanism of PROTAC-induced Androgen Receptor degradation.
Caption: Experimental workflow for measuring AR ubiquitination.
Quantitative Data Summary
The efficacy of AR-targeting PROTACs can be assessed by quantifying the extent of AR degradation over a range of concentrations and time points.
Table 1: Dose-Dependent AR Degradation by PROTACs in VCaP Cells
| PROTAC Compound | DC50 (nM) | Dmax (%) |
| PROTAC 2b | 15 | 76 |
| PROTAC 2c (ARCC-4) | 5 | >98 |
| SARD279 | 1099 | 69 |
Data is representative and compiled from a study on AR-targeting PROTACs.[7] DC50 is the concentration required for 50% degradation, and Dmax is the maximum degradation observed.
Table 2: Time-Course of AR Degradation by 100 nM ARCC-4
| Cell Line | 4 hours | 6 hours | 12 hours |
| VCaP | ~90% degradation | >90% degradation | >98% degradation |
| LNCaP | ~90% degradation | >90% degradation | >98% degradation |
Data represents the percentage of AR degradation relative to vehicle-treated control cells.[7][8]
Experimental Protocols
Protocol 1: In Vivo Ubiquitination Assay by Immunoprecipitation and Western Blot
This protocol is a widely used method to detect the ubiquitination of a target protein.[9][10][11]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)[7][12]
-
AR-targeting PROTAC of interest
-
Deubiquitinase inhibitors (e.g., N-Ethylmaleimide (NEM), PR-619)[13]
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[14]
-
Anti-AR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
-
Anti-AR antibody for Western blotting
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and transfer membranes
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells to 70-80% confluency.
-
Treat cells with the AR-targeting PROTAC at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
In a parallel set of experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) before and during PROTAC treatment to allow for the accumulation of ubiquitinated proteins.[5][13]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease, phosphatase, and deubiquitinase inhibitors.[15]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Take an aliquot of the cell lysate for input control.
-
Incubate 1-2 mg of total protein with an anti-AR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate. A smear or ladder of high molecular weight bands above the unmodified AR band indicates polyubiquitination.[13][16]
-
The membrane can be stripped and re-probed with an anti-AR antibody to confirm the identity of the immunoprecipitated protein.
-
Protocol 2: Tandem Ubiquitin Binding Element (TUBE) Pull-Down Assay
This method uses a high-affinity ubiquitin-binding domain to enrich for polyubiquitinated proteins.[7]
Materials:
-
TUBE1 or other ubiquitin affinity matrix
-
Cell lysates prepared as described in Protocol 1
Procedure:
-
Preparation of Cell Lysates: Prepare cell lysates from PROTAC- and vehicle-treated cells as described in Protocol 1.
-
Enrichment of Ubiquitinated Proteins:
-
Incubate the cell lysate with the TUBE affinity matrix according to the manufacturer's instructions. This is typically done for 2-4 hours or overnight at 4°C.
-
Wash the matrix several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an anti-AR antibody to detect polyubiquitinated AR.
-
Protocol 3: Mass Spectrometry-Based Analysis of Ubiquitination Sites
Mass spectrometry (MS) provides an unbiased and quantitative method to identify specific lysine (B10760008) residues on AR that are ubiquitinated.[17][18][19]
Materials:
-
Highly purified immunoprecipitated AR (from Protocol 1)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Immunoprecipitate AR as described in Protocol 1.
-
Run the immunoprecipitated sample on an SDS-PAGE gel and stain with Coomassie blue.
-
Excise the band corresponding to AR.
-
Perform in-gel tryptic digestion.[20]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify peptides and the location of the di-glycine modification, thus pinpointing the site of ubiquitination.[18]
-
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to effectively measure Androgen Receptor ubiquitination following PROTAC treatment. The choice of method will depend on the specific research question, available resources, and the level of detail required. Immunoprecipitation followed by Western blotting is a standard and accessible method for confirming AR ubiquitination, while mass spectrometry offers a powerful tool for in-depth mechanistic studies. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Targeting steroid hormone receptors for ubiquitination and degradation in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. An optimized protocol to detect ubiquitination modification of exogenous or endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phosphorylation‐dependent ubiquitylation and degradation of androgen receptor by Akt require Mdm2 E3 ligase | The EMBO Journal [link.springer.com]
- 15. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 17. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Weighing in on Ubiquitin: The Expanding Role of Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Mass Spectrometric Determination of Protein Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Apoptosis in Prostate Cancer Cells Treated with Androgen Receptor Degraders
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 3. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemosensitivity assay in mice prostate tumor: Preliminary report of flow cytometry, DNA fragmentation, ion ratiometric methods of anti-neoplastic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUNEL staining [abcam.com]
- 12. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs [mdpi.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of apoptosis by the TUNEL technique in clinically localised prostatic cancer before and after combined endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Analysis by TUNEL Assay [bio-protocol.org]
- 17. TUNEL Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: PROTAC AR Degrader-4 TFA for Xenograft Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) playing a pivotal role in the disease's progression.[1] While androgen deprivation therapies are initially effective, many tumors develop resistance, often through mechanisms involving AR overexpression or mutation.[2][3] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy to overcome this resistance.[4] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[5][6]
PROTAC AR Degrader-4 TFA is an androgen receptor degrader that functions by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein.[7][8] This approach offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely, thereby potentially overcoming resistance mediated by AR overexpression or mutations.[6] These application notes provide an overview of the mechanism of action, preclinical data in xenograft models, and detailed protocols for the use of this compound in prostate cancer research.
Mechanism of Action
This compound is comprised of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, the inhibitor of apoptosis protein (IAP).[7][8] The binding of this compound to both the AR and the E3 ligase brings them into close proximity, forming a ternary complex.[5][9] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the AR, tagging it for degradation by the 26S proteasome.[10] Following degradation of the AR, the PROTAC molecule is released and can act catalytically to degrade multiple AR proteins.[6]
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 4. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect with AR PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the hook effect in experiments involving Androgen Receptor (AR) Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of AR PROTAC experiments?
A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein, in this case, the Androgen Receptor (AR).[1][2][3] This results in a characteristic bell-shaped or "U-shaped" dose-response curve, which contrasts with the typical sigmoidal curve seen with traditional inhibitors.[3]
Q2: What causes the hook effect with AR PROTACs?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which depend on the formation of a productive ternary complex consisting of the target protein (AR), the PROTAC molecule, and an E3 ligase.[1][3] At excessively high concentrations, the PROTAC can saturate both the AR and the E3 ligase independently, leading to the formation of non-productive binary complexes (AR-PROTAC or E3 Ligase-PROTAC).[1][3] These binary complexes are unable to bring the AR and E3 ligase together, thus competitively inhibiting the formation of the essential ternary complex required for ubiquitination and subsequent degradation.[1][2][3]
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of an unrecognized hook effect is the potential for significant misinterpretation of experimental data.[1][3] A potent AR PROTAC might be incorrectly classified as weak or inactive if tested at concentrations that fall on the downward slope of the bell-shaped curve.[3] This can lead to the inaccurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially resulting in the premature termination of promising drug discovery candidates.[1][3]
Q4: At what concentration range is the hook effect typically observed for AR PROTACs?
A4: The concentration at which the hook effect becomes apparent is highly dependent on the specific AR PROTAC, the cell line used, and the expression levels of AR and the recruited E3 ligase.[1] However, it is often observed at micromolar (µM) concentrations. For example, with the AR PROTAC ARD-61, a hook effect was noted at concentrations of 300 nM and higher.[3] It is crucial to perform a wide dose-response experiment, for instance from picomolar (pM) to the high micromolar (e.g., 10-100 µM) range, to identify the optimal degradation window and the onset of the hook effect.[1]
Troubleshooting Guide
This guide addresses common issues encountered during AR PROTAC experiments, with a focus on identifying and overcoming the hook effect.
Problem 1: The dose-response curve for my AR PROTAC is bell-shaped, showing decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations to fully define the bell-shaped curve. This will help in accurately determining the optimal concentration for maximal degradation (Dmax).[1]
-
Determine the Optimal Concentration Range: From the detailed dose-response curve, identify the concentration that achieves Dmax. For subsequent experiments, use concentrations at or below this optimal level to avoid the hook effect.
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays such as co-immunoprecipitation (Co-IP) or NanoBRET to directly measure the formation of the AR-PROTAC-E3 ligase ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations would confirm the mechanism of the hook effect.[1]
-
Problem 2: My AR PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect occurring outside your tested concentration range, poor cell permeability, or an inactive PROTAC.
-
Troubleshooting Steps:
-
Expand the Concentration Range: Test a much broader range of concentrations, from picomolar to high micromolar (e.g., 1 pM to 100 µM), to ensure you are not missing the optimal degradation window.[1][3] It's possible your initial concentrations were already in the hook effect region.
-
Verify Target and E3 Ligase Expression: Confirm that the cell line used expresses sufficient levels of both the Androgen Receptor and the specific E3 ligase recruited by your PROTAC.
-
Assess Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
-
Optimize Incubation Time: The kinetics of AR degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[1]
-
Data Presentation
Table 1: In Vitro Degradation Efficacy of AR PROTACs in Prostate Cancer Cell Lines
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Onset of Hook Effect |
| ARV-110 | AR | Cereblon (CRBN) | VCaP | ~1 | >90 | Not explicitly reported, test up to 10 µM |
| LNCaP | <1 | >90 | Not explicitly reported, test up to 10 µM | |||
| ARV-766 | AR (Wild-type & Mutants) | Cereblon (CRBN) | VCaP | <1 | >90 | Not explicitly reported, test up to 10 µM |
| LNCaP | <1.3 | >91 | Not explicitly reported, test up to 10 µM | |||
| ARD-69 | AR | von Hippel-Lindau (VHL) | VCaP | 0.76 | >95 | Not explicitly reported, test up to 10 µM |
| LNCaP | 0.86 | >95 | Not explicitly reported, test up to 10 µM | |||
| 22Rv1 | 10.4 | >95 | Not explicitly reported, test up to 10 µM | |||
| ARD-266 | AR | von Hippel-Lindau (VHL) | VCaP | 1 | >95 | Not explicitly reported, test up to 10 µM |
| LNCaP | 0.5 | >95 | Not explicitly reported, test up to 10 µM | |||
| 22Rv1 | 0.2 | >95 | Not explicitly reported, test up to 10 µM | |||
| ARD-61 | AR | von Hippel-Lindau (VHL) | MDA-MB-453 | <300 | Not specified | ≥300 nM |
Note: Data is compiled from multiple sources and experimental conditions may vary. DC50 and Dmax values are approximate.
Experimental Protocols
Protocol 1: Western Blotting for AR Protein Degradation
This is the most common method to quantify the reduction in AR protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) at a suitable density in 6-well or 12-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the AR PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1]
-
Include a vehicle-only control (e.g., DMSO).
-
Treat the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the AR protein signal to the loading control signal.
-
Plot the percentage of remaining AR protein against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay qualitatively or semi-quantitatively demonstrates the formation of the AR-PROTAC-E3 ligase ternary complex.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the AR protein.
-
Treat cells with the AR PROTAC at various concentrations (including one in the hook effect range) or a vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the AR or the recruited E3 ligase (or a tag on either protein).
-
Add protein A/G beads to capture the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against AR and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor In Vitro Androgen Receptor (AR) Degradation
Welcome to the technical support center for troubleshooting in vitro androgen receptor (AR) degradation experiments. This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I not observing any degradation of the androgen receptor in my Western blot?
Possible Causes and Solutions:
-
Inactive Compound:
-
Solution: Verify the identity and purity of your degrader compound. Assess the stability of the compound in your cell culture medium over the course of the experiment. It is also crucial to perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration for AR degradation.[1]
-
-
Suboptimal Antibody Performance:
-
Solution: Ensure your primary antibody is specific and sensitive for the androgen receptor.[1] Validate the antibody if necessary. Optimize the primary and secondary antibody concentrations; high concentrations can lead to non-specific binding, while low concentrations can result in a weak or absent signal.[2][3]
-
-
Inefficient Protein Extraction and Handling:
-
Issues with the Ubiquitin-Proteasome System (UPS):
-
Solution: Confirm that the E3 ligase recruited by your degrader (e.g., VHL, CRBN) is expressed in your chosen cell line.[1] The ubiquitin-proteasome pathway is the primary mechanism for the degradation of many proteins, including AR.[6] You can assess the overall activity of the proteasome in your cells using a proteasome activity assay.[7][8][9]
-
-
Problems with SDS-PAGE and Protein Transfer:
-
Solution: Verify the integrity of your protein transfer to the membrane by staining with Ponceau S before the blocking step.[10] Ensure that the transfer conditions (voltage, time) are optimized for the size of the androgen receptor.
-
Question 2: My Western blot shows a very weak AR band, making it difficult to quantify degradation. How can I improve the signal?
Possible Causes and Solutions:
-
Insufficient Antibody Incubation:
-
Low Target Protein Abundance:
-
Solution: Increase the amount of total protein loaded onto the gel.[3] You can also consider using a positive control lysate from a cell line known to express high levels of the androgen receptor.
-
-
Suboptimal Detection:
Question 3: I'm observing high background on my Western blot, which interferes with the analysis of AR bands. What can I do to reduce it?
Possible Causes and Solutions:
-
Inadequate Blocking:
-
Antibody Concentration Too High:
-
Insufficient Washing:
-
Contaminated Buffers:
Question 4: I see multiple bands or bands at the wrong molecular weight for the androgen receptor. What could be the cause?
Possible Causes and Solutions:
-
Protein Degradation:
-
Solution: Ensure that protease inhibitors are included in your lysis buffer and that samples are kept on ice or at 4°C during preparation to prevent degradation.[5]
-
-
Non-Specific Antibody Binding:
-
Post-Translational Modifications:
-
Solution: The androgen receptor can undergo post-translational modifications, such as phosphorylation or ubiquitination, which can alter its apparent molecular weight.[10]
-
-
AR Splice Variants:
Quantitative Data Summary
The following tables summarize key quantitative data for common AR degraders to aid in experimental design.
Table 1: In Vitro Efficacy of Selected AR Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Duration (hours) |
| ARD-266 | LNCaP | 0.86 | >95 | Not Specified |
| ARD-266 | VCaP | 0.76 | >95 | Not Specified |
| ARD-266 | 22Rv1 | 10.4 | >95 | Not Specified |
| ARD-69 | LNCaP | <1 | >95 | Not Specified |
| ARD-69 | VCaP | <1 | >95 | Not Specified |
| ARCC-4 | VCaP | 5 | >98 | 20 |
| ARV-110 | In vivo | Not Applicable | >90 | Not Specified |
| ARD-2128 | VCaP | 4 | >90 | 24 |
| ARD-2128 | LNCaP | 5 | Not Specified | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data compiled from BenchChem and other sources.[4][5][15]
Experimental Protocols
Western Blot Analysis for Androgen Receptor Degradation
This protocol details the steps to quantify AR protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.[4][5]
-
Scrape and collect the cell lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.[4][5]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[4]
-
Collect the supernatant containing the protein.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate with a primary antibody specific for the androgen receptor overnight at 4°C.[4] Use a primary antibody for a loading control (e.g., GAPDH, β-actin) as well.[4]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[4]
-
-
Detection and Analysis:
In Vitro Ubiquitination Assay
This assay helps determine if a protein of interest can be ubiquitinated.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order: dH2O, 10X E3 Ligase Reaction Buffer, Ubiquitin, MgATP Solution, Substrate (your protein of interest), E1 Enzyme, E2 Enzyme, and E3 Ligase.
-
For a negative control, replace the MgATP Solution with dH2O.
-
-
Incubation:
-
Incubate the reaction mixture in a 37°C water bath for 30-60 minutes.
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.[16]
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Analyze the ubiquitination products by Western blot using antibodies against ubiquitin and/or the substrate protein.[16] A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be visible.
-
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome.[7]
-
Sample Preparation:
-
Homogenize cells in a suitable buffer (e.g., 0.5% NP-40 in dH2O or PBS). Do not use protease inhibitors.[8]
-
-
Assay Procedure (96-well plate format):
-
Add up to 50 µl of cell extract to paired wells.
-
Bring the volume of each well to 100 µl with Assay Buffer.[8]
-
To one of the paired wells, add a proteasome inhibitor (e.g., MG-132). Add an equal volume of Assay Buffer to the other well.[8]
-
Add the proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.[7][8]
-
Measure the fluorescence kinetics at Ex/Em 350/440 nm in a microplate reader at 37°C for 30-60 minutes.[8]
-
-
Data Analysis:
-
The difference in fluorescence between the wells with and without the proteasome inhibitor represents the specific proteasome activity.
-
Visualizations
Caption: PROTAC-mediated degradation of the Androgen Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs [mdpi.com]
- 13. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing the Stability of PROTAC AR Degrader-4 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with PROTAC AR Degrader-4 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
PROTAC AR Degrader-4 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the AR, another ligand that recruits an E3 ubiquitin ligase (specifically, the inhibitor of apoptosis protein or IAP), and a linker connecting the two.[1][2][3] This molecule functions by forming a ternary complex between the AR and the E3 ligase, which leads to the ubiquitination of the AR and its subsequent degradation by the proteasome.[4][5] The TFA (trifluoroacetic acid) salt form is often used to improve the solubility and stability of the compound.[6]
Q2: What are the common stability issues observed with PROTACs like AR Degrader-4 TFA?
Due to their complex structures, PROTACs can be susceptible to several stability issues:
-
Metabolic Instability: The linker region and the ligands themselves can be targets for metabolic enzymes, particularly in in vivo studies, leading to rapid clearance and reduced efficacy.[7]
-
Chemical Instability: Certain functional groups within the molecule may be prone to hydrolysis or oxidation, especially with improper storage or handling. The TFA salt form generally offers improved stability.[6]
-
Poor Solubility and Permeability: PROTACs are often large molecules that may have poor aqueous solubility and cell permeability, which can impact their bioavailability and experimental results.[8][9]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can inhibit the formation of the productive ternary complex required for degradation.[10][11]
Q3: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the integrity of the compound. Here are some general guidelines:
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C, sealed from light and moisture.[2] | Minimizes degradation from hydrolysis, oxidation, and photodegradation. |
| Stock Solutions | Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes and store at -80°C.[3] | Prevents repeated freeze-thaw cycles which can degrade the compound. |
| Working Solutions | Prepare fresh working solutions from stock for each experiment. For in vivo studies, it is recommended to prepare the formulation on the day of use.[3] | Ensures consistent potency and minimizes degradation in aqueous buffers. |
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: I am not observing any degradation of the Androgen Receptor.
If you do not see any reduction in AR levels after treating your cells with this compound, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Compound Instability | Ensure the compound has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions for your experiment.[12] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for AR degradation. Be mindful of the "hook effect" at high concentrations.[10][12] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, and 24 hours) to identify the optimal treatment duration for observing degradation.[11][13] |
| Cell Line Specifics | Confirm the expression levels of both the Androgen Receptor and the recruited E3 ligase (IAP) in your chosen cell line via Western blot.[12] |
| Inactive Ubiquitin-Proteasome System (UPS) | Use a positive control, such as the proteasome inhibitor MG132, to confirm that the UPS is functional in your cells.[12] |
Problem 2: The observed AR degradation is incomplete or plateaus at a high level.
If you observe some degradation, but it is not as complete as expected, the following factors may be at play:
| Potential Cause | Recommended Action |
| High Protein Synthesis Rate | The cell may be synthesizing new AR protein at a rate that counteracts the degradation. A shorter treatment time might reveal more significant degradation before new protein synthesis occurs.[10] |
| Suboptimal Ternary Complex Stability | The stability of the AR-PROTAC-IAP complex is crucial for efficient degradation. While difficult to modulate directly without chemical modification, ensure other experimental parameters are optimal. |
| "Hook Effect" | Very high concentrations of the PROTAC can lead to the formation of non-productive binary complexes. Perform a full dose-response curve, including lower concentrations, to see if degradation improves.[10] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution using HPLC-MS
This protocol allows for the quantitative assessment of the chemical stability of your PROTAC in a given solvent or buffer over time.
-
Preparation of Standard Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Incubation: Dilute the stock solution to a final concentration (e.g., 10 µM) in the desired buffer (e.g., PBS, cell culture media).
-
Time Points: Incubate the solution at a relevant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching: Immediately quench any potential enzymatic activity by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet any precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining parent compound at each time point.[14]
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine its stability profile.
Protocol 2: Western Blot for Assessing Functional Stability and AR Degradation
This protocol determines the ability of the PROTAC to degrade the Androgen Receptor in a cellular context.
-
Cell Culture and Treatment: Plate your cells of choice (e.g., LNCaP) and allow them to adhere. Treat the cells with a range of concentrations of this compound for a predetermined amount of time. Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[12]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins via electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[10][15]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR signal to the loading control to determine the percentage of AR degradation at each PROTAC concentration.[15]
Visualizations
References
- 1. amsbio.com [amsbio.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifesensors.com [lifesensors.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
AR PROTAC Technical Support Center: Troubleshooting and FAQs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Androgen Receptor (AR) Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions, and detailed experimental protocols to help you navigate and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for an AR PROTAC?
AR PROTACs are heterobifunctional molecules designed to eliminate AR protein from cells. They consist of three key components: a ligand that binds to the AR, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau), and a chemical linker connecting the two. The PROTAC simultaneously binds to both the AR protein and the E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to tag the AR protein with ubiquitin, marking it for degradation by the cell's proteasome. The PROTAC is then released to target another AR protein, acting catalytically.[1]
Q2: What are the critical initial controls for any AR PROTAC experiment?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): Establishes a baseline to compare the effects of your AR PROTAC.
-
Positive Control PROTAC: A well-characterized PROTAC known to degrade a specific target, confirming that the cellular degradation machinery in your experimental system is active.
-
Negative Control PROTAC: A structurally similar molecule to your active AR PROTAC but is unable to bind to either the AR or the E3 ligase. An epimer of the E3 ligase ligand is a common choice. This control helps to confirm that the observed degradation is specific to the intended mechanism.[2]
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of the AR protein, confirming that the degradation is dependent on the proteasome.[2]
-
E3 Ligase Ligand Only: This control helps to assess any off-target effects of the E3 ligase-binding component of your PROTAC.[2]
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[3] This occurs because the excess PROTAC molecules favor the formation of binary complexes (AR-PROTAC or E3 ligase-PROTAC) over the productive ternary complex (AR-PROTAC-E3 ligase), thus inhibiting degradation.[3] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[3]
AR PROTAC Signaling and Experimental Workflow
Caption: Mechanism of AR PROTAC-mediated protein degradation.
Troubleshooting Guide
Problem 1: No or weak degradation of AR protein is observed.
This is a common challenge in PROTAC research. The following questions will guide you through a systematic troubleshooting process.
Caption: Systematic workflow for troubleshooting no AR degradation.
Q: My Western blot shows no decrease in AR levels. What should I check first?
A: Initially, confirm the basics of your experimental setup.
-
PROTAC Integrity and Concentration: Verify the integrity and concentration of your AR PROTAC stock solution.
-
Cell Health: Ensure your cells are healthy and not overgrown, as this can affect cellular processes, including protein degradation.
-
Antibody Performance: Confirm that your primary and secondary antibodies for Western blotting are working correctly by including a positive control cell lysate known to express AR.
Q: How do I know if my AR PROTAC is getting into the cells?
A: Poor cell permeability is a common issue for PROTACs due to their larger size.
-
Computational Prediction: Use in silico tools to predict the physicochemical properties and permeability of your molecule.
-
Permeability Assays: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.
-
Target Engagement Assays: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays can confirm target engagement within the cell, which indirectly suggests cell entry.
Q: I've confirmed target engagement, but still no degradation. What's the next step?
A: The issue may lie in the formation of a productive ternary complex.
-
Co-Immunoprecipitation (Co-IP): This is the gold standard for verifying the formation of the AR-PROTAC-E3 ligase complex within cells.
-
Linker Optimization: The length and composition of the linker are critical for the correct orientation of AR and the E3 ligase. If the ternary complex is not forming or is not productive, you may need to synthesize analogs with different linkers.
Q: Ternary complex formation is confirmed, but AR is not degraded. What now?
A: The problem could be with the ubiquitination step or the proteasome itself.
-
In-Cell Ubiquitination Assay: This assay can determine if AR is being ubiquitinated upon PROTAC treatment. A lack of ubiquitination suggests that the lysine (B10760008) residues on AR are not accessible to the E2 conjugating enzyme within the ternary complex.
-
Proteasome Activity Assay: If ubiquitination is occurring, the final step is degradation by the proteasome. A proteasome activity assay can confirm that the proteasome is functional in your cell line.
Problem 2: High background or non-specific bands on the Western blot.
Q: My Western blot has high background, making it difficult to interpret the results. What can I do?
A: High background can be caused by several factors in the Western blotting protocol.
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (at least 1 hour at room temperature).[4]
-
Washing: Increase the number and duration of washing steps with TBST to remove non-specifically bound antibodies.[5]
-
Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[4]
Q: I'm seeing multiple bands in my AR lane. How do I know which one is the correct band?
A:
-
Positive and Negative Controls: Run a positive control (e.g., lysate from a cell line known to express AR) and a negative control (e.g., lysate from a cell line that does not express AR) to confirm the correct band size.
-
Antibody Specificity: Ensure your AR antibody is specific. Check the manufacturer's datasheet for validation data.
-
Protein Degradation: The additional bands could be degradation products of AR. Ensure you use protease inhibitors in your lysis buffer.
Quantitative Data Summary
The efficacy of AR PROTACs is typically evaluated by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a summary of reported values for some AR PROTACs.
| AR PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-2585 | Cereblon | VCaP | ≤0.1 | 99 | [6] |
| ARD-2585 | Cereblon | LNCaP | ≤0.1 | >90 | [6] |
| ARD-2051 | Cereblon | LNCaP | 0.6 | >90 | [7][8] |
| ARD-2051 | Cereblon | VCaP | 0.6 | >90 | [7][8] |
| ARV-766 | VHL | VCaP | <1 | >90 | [9] |
| PSMA-ARD-203 | VHL | VCaP | 21.86 | N/A | [10] |
| PSMA-ARD-203 | VHL | LNCaP | 44.38 | N/A | [10] |
| PSMA-ARD-203 | VHL | 22Rv1 | 50.19 | N/A | [10] |
| ARCC-4 | VHL | VCaP | ~10 | >90 | [11] |
N/A: Data not available in the cited source.
Detailed Experimental Protocols
Western Blot for AR Degradation
This protocol outlines the steps to assess the dose- and time-dependent degradation of AR protein.[1]
Materials:
-
Cell culture reagents
-
AR PROTAC and controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against AR
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a range of AR PROTAC concentrations for a fixed time (for dose-response) or with a fixed concentration for various time points (for time-course). Include vehicle and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against AR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and image the blot.
-
Analysis: Quantify band intensities and normalize the AR signal to the loading control. Plot the percentage of AR remaining versus PROTAC concentration or time to determine DC50 and Dmax.[12]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for detecting the interaction between AR, the AR PROTAC, and the E3 ligase.[13]
Materials:
-
Treated cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against one component of the complex (e.g., anti-E3 ligase)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in sample buffer.
-
Western Blot Analysis: Run the eluates on an SDS-PAGE gel and perform a Western blot, probing for the other components of the ternary complex (e.g., AR).
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[14]
Materials:
-
Cell lysates
-
Assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from treated and untreated cells. Do not use protease inhibitors in the lysis buffer.
-
Assay Setup: In a 96-well plate, add cell lysate to paired wells. To one well of each pair, add the proteasome inhibitor.
-
Reaction Initiation: Add the fluorogenic proteasome substrate to all wells.
-
Measurement: Incubate the plate at 37°C and measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 350/440 nm for AMC) over time.
-
Analysis: Calculate the proteasome activity by comparing the rate of fluorescence increase in the samples with and without the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: PROTAC AR Degrader-4 TFA
Welcome to the technical support center for PROTAC AR Degrader-4 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor (AR). It is classified as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), which means it functions by recruiting the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase to the AR protein.[1][2][3] This proximity leads to the polyubiquitination of AR, marking it for degradation by the 26S proteasome.[4] This event-driven mechanism allows for the catalytic degradation of the target protein.
Q2: My cells are showing reduced sensitivity or resistance to this compound. What are the potential mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to PROTACs, in general, can arise from several factors. Based on studies with other AR degraders and PROTACs, potential mechanisms include:
-
Alterations in the Target Protein (AR):
-
Mutations in the AR Ligand-Binding Domain (LBD): Specific point mutations in the LBD can prevent the binding of the AR-targeting portion of the PROTAC, thereby inhibiting the formation of the ternary complex.[4][5]
-
AR Gene Amplification: Overexpression of the AR protein may overwhelm the degradation capacity of the PROTAC at a given concentration.
-
Expression of AR Splice Variants (AR-V7): Some AR splice variants lack the LBD, which is the binding site for many AR-targeting PROTACs. If this compound targets the LBD, it may not be effective against these variants.[5]
-
-
Alterations in the E3 Ligase Machinery:
-
Downregulation or Mutation of IAP E3 Ligase: Reduced expression or mutations in the IAP E3 ligase or its associated Cullin-RING ligase (CRL) components can impair the ubiquitination process.
-
Dysfunction of the Ubiquitin-Proteasome System (UPS): General defects in the UPS can lead to a global decrease in protein degradation, affecting PROTAC efficacy.
-
-
Cellular Factors:
-
Increased Efflux Pump Activity: Overexpression of efflux pumps like MDR1 (ABCB1) and MRP1 (ABCC1) can actively transport PROTACs out of the cell, reducing the intracellular concentration required for effective degradation.[6]
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, leading to reduced degradation.[7][8]
-
Q3: How can I experimentally determine if my cells have developed resistance?
You can assess resistance by performing a dose-response experiment and comparing the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) values between your suspected resistant cell line and the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a decrease in Dmax are indicative of resistance.
Troubleshooting Guide
Issue 1: No or minimal degradation of Androgen Receptor (AR) is observed.
| Potential Cause | Troubleshooting Steps |
| Compound Integrity/Activity | - Confirm the integrity and purity of your this compound stock solution. - Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | - Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for AR degradation. Be mindful of the potential "hook effect" at higher concentrations.[7][8] |
| Insufficient Treatment Time | - Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal AR degradation.[9] |
| Low Expression of IAP E3 Ligase | - Confirm the expression of IAP E3 ligase in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher endogenous IAP levels. |
| Cell Permeability Issues | - While less common with optimized PROTACs, poor cell permeability can be a factor. If suspected, you can perform cellular uptake assays. |
| Experimental Setup | - Verify the specificity and efficacy of your primary antibody for AR in Western blotting. - Ensure complete cell lysis to release the target protein. - Include a positive control (a different cell line known to be sensitive) and a negative control (vehicle-treated cells). |
Issue 2: The "Hook Effect" is observed, with decreased degradation at high concentrations.
| Potential Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | - The primary solution is to use the PROTAC at its optimal, lower concentration that promotes maximal degradation. The peak of the bell-shaped curve in your dose-response experiment will indicate this optimal concentration range.[7][8] |
Issue 3: Initial degradation is observed, but resistance develops over time with chronic treatment.
| Potential Cause | Troubleshooting Steps |
| AR Mutations | - Sequence the AR gene in your resistant cell line to identify potential mutations in the ligand-binding domain. |
| Downregulation of IAP E3 Ligase Machinery | - Use Western blot or qPCR to compare the expression levels of IAP and associated CRL components between sensitive and resistant cells. |
| Increased Efflux Pump Expression | - Assess the expression of MDR1 (ABCB1) and MRP1 (ABCC1) using qPCR or Western blot.[6] - Test if co-treatment with an efflux pump inhibitor can re-sensitize the cells to this compound. |
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment to characterize the efficacy of this compound in a sensitive prostate cancer cell line.
| Cell Line | This compound Concentration | Treatment Duration (hours) | % AR Degradation (Normalized to Vehicle) |
| LNCaP | 1 nM | 24 | 25% |
| LNCaP | 10 nM | 24 | 60% |
| LNCaP | 100 nM | 24 | >90% |
| LNCaP | 1 µM | 24 | 85% (Hook Effect) |
| LNCaP | 10 µM | 24 | 70% (Hook Effect) |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for AR Degradation
This protocol allows for the quantification of AR protein levels following treatment with the PROTAC.
-
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-AR, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
Quantify the band intensities and normalize the AR signal to the loading control.
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay can be used to verify the formation of the AR-PROTAC-IAP ternary complex.
-
Materials:
-
Cell culture dishes
-
This compound
-
Co-IP lysis buffer (e.g., 1% NP-40-based buffer with inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-AR)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot (anti-AR, anti-IAP)
-
-
Procedure:
-
Treat cells with this compound or vehicle for a short duration (e.g., 2-4 hours).
-
Lyse the cells and pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the anti-AR antibody overnight at 4°C.
-
Add fresh magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the bound proteins by boiling in Laemmli buffer.
-
Perform a Western blot on the eluate and probe for both AR and IAP. The presence of an IAP band in the AR immunoprecipitate from the PROTAC-treated sample indicates ternary complex formation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experiments.
Caption: Overview of potential resistance mechanisms.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results with PROTAC AR Degrader-4 TFA: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving PROTAC AR Degrader-4 TFA. This guide offers frequently asked questions (FAQs) and detailed troubleshooting advice to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is specifically classified as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER).[1][2][3] Its structure consists of three key components: a ligand that binds to the Androgen Receptor (AR), a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] By simultaneously binding to both AR and the IAP E3 ligase, it forms a ternary complex, which leads to the ubiquitination of AR and its subsequent degradation by the proteasome.[3] The TFA (trifluoroacetic acid) salt form of the molecule often provides enhanced water solubility and stability.[4]
Q2: What are the expected outcomes of a successful experiment with this compound?
A successful experiment should demonstrate a dose-dependent degradation of the Androgen Receptor (AR) protein. This is typically measured by a decrease in AR protein levels, quantified by techniques like Western blotting. Key parameters to determine are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[5][6] Consequently, a reduction in AR levels should lead to a decrease in the viability and proliferation of AR-dependent cancer cells.
Q3: Why am I observing inconsistent AR degradation between experiments?
Inconsistent results are a common challenge in PROTAC-based experiments and can stem from several factors:
-
Cellular Health and Confluency: The physiological state of the cells can significantly impact PROTAC efficacy. Cells that are overly confluent, stressed, or have a high passage number may exhibit altered protein turnover rates.
-
Reagent Stability and Handling: PROTACs can be sensitive to storage conditions and freeze-thaw cycles. Improper handling can lead to degradation of the compound and loss of activity.
-
Variability in E3 Ligase Expression: The levels of the recruited E3 ligase (in this case, an IAP) can vary between different cell lines and even between different passages of the same cell line, affecting the efficiency of PROTAC-mediated degradation.
-
Inconsistent Dosing: Inaccurate pipetting or errors in serial dilutions can lead to significant variability in the final concentration of the PROTAC in your experiments.
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the high concentration of the PROTAC leads to the formation of binary complexes (PROTAC-AR or PROTAC-E3 ligase) rather than the productive ternary complex (AR-PROTAC-E3 ligase) required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[7]
Quantitative Data Summary
| PROTAC Name | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARCC-4 | VCaP | 5 | >95 | [7] |
| ARD-69 | LNCaP | 0.86 | ~100 | [8] |
| ARD-69 | VCaP | 0.76 | ~100 | [8] |
| ARD-69 | 22Rv1 | 10.4 | Not Reported | [8] |
| ARD-266 | LNCaP | 0.2-1 | Not Reported | [8] |
| ARD-266 | VCaP | 0.2-1 | Not Reported | [8] |
| ARD-266 | 22Rv1 | 0.2-1 | Not Reported | [8] |
| PSMA-ARD-203 | VCaP | 21.86 | Not Reported | [9] |
| PSMA-ARD-203 | LNCaP | 44.38 | Not Reported | [9] |
| PSMA-ARD-203 | 22Rv1 | 50.19 | Not Reported | [9] |
Experimental Protocols
Key Experiment 1: Western Blot for AR Degradation
Objective: To determine the dose-dependent degradation of AR protein in response to this compound treatment.
Methodology:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (a suggested range is 0.1 nM to 10 µM to capture the full dose-response curve, including a potential hook effect).
-
Cell Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest PROTAC concentration.
-
Incubation: Incubate the cells for a predetermined time, typically 18-24 hours, at 37°C in a CO2 incubator. A time-course experiment (e.g., 4, 8, 12, 24 hours) can also be performed to determine the optimal treatment duration.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle control for each concentration.
Key Experiment 2: Cell Viability Assay
Objective: To assess the effect of this compound-mediated AR degradation on the viability of prostate cancer cells.
Methodology:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound, including a vehicle control.
-
Incubation: Incubate the cells for a period that allows for significant effects on cell viability, typically 72-120 hours.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or CCK-8 (Dojindo), following the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance according to the assay used. Normalize the data to the vehicle control and plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. abmole.com [abmole.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Minimizing toxicity of PROTAC AR Degrader-4 TFA in vivo
Technical Support Center: PROTAC AR Degrader-4 TFA
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound, focusing on strategies to understand and minimize in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
PROTAC AR Degrader-4 is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively eliminate the Androgen Receptor (AR) protein, a key driver in diseases like prostate cancer.[1][2] It works by simultaneously binding to the AR protein and an E3 ubiquitin ligase. This proximity induces the cell's own ubiquitin-proteasome system to tag the AR protein for destruction.[1][3] The "TFA" indicates that the compound is supplied as a trifluoroacetic acid salt, which is common after purification. The molecule is part of a class of degraders called specific and non-genetic IAP-dependent protein erasers (SNIPERs), which utilize cIAP1 for their mechanism.[4][5]
Q2: What are the potential sources of in vivo toxicity with PROTACs?
Toxicity from PROTACs can arise from several factors:
-
On-Target Toxicity : The intended degradation of the target protein (AR) in healthy tissues where it has essential functions can cause adverse effects.[3]
-
Off-Target Toxicity : The PROTAC may bind to and degrade unintended proteins, leading to unexpected side effects.[3] This can be influenced by the selectivity of the warhead that binds the target protein.[6]
-
E3 Ligase-Related Effects : The ligand that recruits the E3 ligase may have its own biological activities.[6]
-
Formulation/Vehicle Toxicity : The solvents and excipients used to dissolve and administer the PROTAC can cause local or systemic toxicity.[3]
-
Counterion (TFA) Toxicity : While generally considered to have low toxicity, the trifluoroacetic acid (TFA) salt can contribute to adverse effects, particularly at high concentrations.[7][8][9]
Q3: What is the "hook effect" and can it be related to toxicity?
The hook effect describes a phenomenon where the effectiveness of a PROTAC decreases at very high concentrations.[3][6] This occurs because excess PROTAC molecules form non-productive binary complexes (either with AR or the E3 ligase alone) instead of the productive ternary complex needed for degradation.[6] This can lead to paradoxical outcomes where higher doses result in less target degradation and potentially increased off-target toxicity, as the unbound portions of the PROTAC could interact with other cellular machinery.[10]
Troubleshooting In Vivo Toxicity
Issue 1: Significant body weight loss (>15-20%) or animal mortality is observed.
This is a critical sign of toxicity. The following table outlines potential causes and immediate actions.
| Potential Cause | Troubleshooting Steps & Rationale |
| Dose Too High | Action: Initiate a dose-reduction study immediately. Rationale: The current dose likely exceeds the Maximum Tolerated Dose (MTD). A dose-response study is crucial to find a balance between efficacy (AR degradation) and safety. |
| Formulation/Vehicle Toxicity | Action: Administer a vehicle-only control group. Rationale: It is essential to confirm that the observed toxicity is not caused by the formulation components (e.g., solvents like DMSO, PEG, Tween).[3] |
| TFA Salt Toxicity | Action: Perform a salt exchange to a more biocompatible form like HCl or phosphate (B84403) (see Protocol 2). Rationale: TFA can be a source of toxicity, though it is generally low.[8][9] Comparing the toxicity of different salt forms can isolate this variable. |
| Rapid Clearance/Poor PK | Action: Conduct a preliminary pharmacokinetic (PK) study. Rationale: Poor solubility or rapid clearance can lead to the need for higher, potentially toxic doses to achieve sufficient exposure.[3][11] Understanding the PK profile can guide dosing regimen adjustments (e.g., more frequent, lower doses). |
Issue 2: Post-mortem analysis reveals organ-specific toxicity (e.g., elevated liver enzymes, kidney damage).
| Potential Cause | Troubleshooting Steps & Rationale |
| On-Target Toxicity | Action: Analyze AR expression levels in the affected organs. Rationale: If the affected organ expresses high levels of AR, the toxicity may be an unavoidable consequence of on-target degradation. This may necessitate developing tissue-specific delivery strategies.[12][13] |
| Off-Target Degradation | Action: Perform proteomics analysis (e.g., mass spectrometry) on affected tissues from treated vs. control animals. Rationale: This can identify unintended proteins that are being degraded, revealing off-target effects.[3] |
| Metabolite Toxicity | Action: Characterize the metabolic profile of the PROTAC in vivo. Rationale: The liver may be metabolizing the PROTAC into a toxic byproduct. Identifying metabolites is key to understanding this mechanism. |
| Poor Solubility/Precipitation | Action: Evaluate alternative formulation strategies (see Protocol 3). Rationale: Poorly soluble compounds can precipitate in organs, leading to toxicity. Amorphous solid dispersions or lipid-based formulations can improve solubility.[11][14] |
Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model Selection: Choose a relevant strain (e.g., BALB/c nude mice for xenograft studies).
-
Group Allocation: Assign 3-5 healthy animals per group. Include a vehicle-only control group and at least 3-4 dose level groups (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal, oral gavage) daily for 5-14 days.
-
Monitoring: Record body weight, food/water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur) daily.
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry (especially ALT, AST for liver toxicity). Collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other signs of severe distress.
Protocol 2: TFA to HCl Salt Exchange
-
Dissolution: Dissolve the this compound salt in a minimal amount of a suitable solvent (e.g., Dichloromethane or 1,4-Dioxane).
-
Acidification: Add a solution of HCl in a non-protic solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. The amount should be in slight molar excess (e.g., 1.1 equivalents).
-
Precipitation: The HCl salt of the PROTAC should precipitate out of the solution. If not, the solvent volume can be reduced under vacuum or a non-polar solvent (e.g., hexane) can be added to induce precipitation.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing & Drying: Wash the solid precipitate with a non-polar solvent (e.g., diethyl ether) to remove excess TFA and HCl. Dry the final HCl salt product under a high vacuum.
-
Verification: Confirm the identity and purity of the new salt form using analytical techniques such as NMR or LC-MS.
Protocol 3: Basic In Vivo Formulation (Amorphous Solid Dispersion)
This protocol is for improving the solubility of poorly soluble PROTACs.
-
Solvent Selection: Dissolve the PROTAC and a polymer carrier (e.g., Eudragit E PO, PVPVA) in a common volatile solvent like acetone (B3395972) or methanol. A typical drug-to-polymer ratio is 1:3 to 1:9 by weight.
-
Spray Drying: Use a spray dryer to evaporate the solvent rapidly, leaving behind an amorphous solid dispersion of the PROTAC within the polymer matrix.
-
Collection: Collect the resulting powder.
-
Reconstitution: For dosing, suspend the powder in an aqueous vehicle (e.g., water with 0.5% methylcellulose) to the desired concentration.
-
Administration: Administer the suspension to animals, typically via oral gavage. Always prepare this formulation fresh before dosing.
Visualizations
Caption: PROTAC mechanism of action and potential for off-target toxicity.
Caption: Troubleshooting workflow for investigating in vivo toxicity.
Caption: Logic diagram for differentiating compound vs. TFA salt toxicity.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC AR Degrader-4 (TFA) - MedChem Express [bioscience.co.uk]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. ozone.unep.org [ozone.unep.org]
- 8. health.hawaii.gov [health.hawaii.gov]
- 9. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Validating Androgen Receptor (AR) PROTAC Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the formation of ternary complexes involving Androgen Receptor (AR) Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to validate ternary complex formation for AR PROTACs?
A1: The formation of a stable ternary complex, consisting of the AR, the PROTAC, and an E3 ubiquitin ligase, is the essential first step in the mechanism of action for AR PROTACs.[1] Validating this complex confirms that the PROTAC can successfully bring the AR and the E3 ligase into proximity, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the AR protein.
Q2: What are the primary methods for validating AR PROTAC ternary complex formation?
A2: The primary methods can be categorized into in vitro (biochemical/biophysical) and in-cell assays. Key techniques include:
-
Co-Immunoprecipitation (Co-IP): A fundamental qualitative method to demonstrate the interaction between AR, the PROTAC, and the E3 ligase in a cellular context.
-
Surface Plasmon Resonance (SPR): A quantitative, label-free biophysical technique that provides kinetic and affinity data for both binary and ternary complexes.[2][3][4][5]
-
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET): Cell-based assays that measure the proximity of tagged AR and E3 ligase proteins in living cells upon PROTAC treatment.[6]
Q3: What is the "hook effect" in PROTAC experiments and how can it be managed?
A3: The hook effect is a phenomenon observed in PROTAC-mediated degradation and ternary complex formation assays where the desired effect (degradation or complex formation) decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the AR or the E3 ligase separately, rather than the productive ternary complex. To manage this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.
Q4: What does the cooperativity factor (α) signify in the context of ternary complex formation?
A4: The cooperativity factor (α) is a quantitative measure of how the binding of one protein partner (e.g., AR) to the PROTAC affects the binding of the second protein partner (e.g., E3 ligase). It is calculated as the ratio of the binary binding affinity to the ternary complex binding affinity.[7]
-
An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary interactions.
-
An α value less than 1 indicates negative cooperativity.
-
An α value equal to 1 suggests no cooperativity.
Experimental Workflows & Signaling Pathways
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) for AR PROTACs
Objective: To qualitatively demonstrate the PROTAC-dependent interaction between AR and an E3 ligase (e.g., VHL or CRBN) in cells.
Detailed Co-IP Protocol for AR-PROTAC-E3 Ligase Complex
This protocol is adapted for prostate cancer cell lines such as LNCaP or VCaP.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Cell Lysis Buffer with reduced detergent (e.g., 0.1% NP-40).
-
Anti-AR antibody (validated for IP).
-
Antibody for the E3 ligase (e.g., anti-VHL or anti-CRBN).
-
Protein A/G magnetic beads.
-
AR PROTAC and vehicle control (e.g., DMSO).
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the AR PROTAC or vehicle control for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Pre-clearing Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[8]
-
Immunoprecipitation: Add the anti-AR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against AR and the E3 ligase. A band for the E3 ligase in the AR IP lane from PROTAC-treated cells (and not in the control) indicates ternary complex formation.
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the kinetics and affinity of binary and ternary complex formation.
Detailed SPR Protocol for AR PROTAC Ternary Complex
Experimental Setup:
-
Immobilize the E3 ligase (e.g., biotinylated VHL complex) on a streptavidin-coated sensor chip.[9][10]
-
Running buffer: HBS-EP+ (or similar), potentially with 0.1% BSA and 1% DMSO.
Procedure:
-
Binary Interaction (PROTAC and E3 Ligase):
-
Inject a series of concentrations of the AR PROTAC over the immobilized E3 ligase surface.
-
Measure the association (k_a) and dissociation (k_d) rates to determine the binding affinity (K_D).
-
-
Binary Interaction (PROTAC and AR):
-
This is often challenging to measure directly by SPR due to the nature of AR. An alternative is to use other biophysical methods like Isothermal Titration Calorimetry (ITC).
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of AR and varying concentrations of the AR PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The binding response will represent the formation of the AR-PROTAC-E3 ligase ternary complex.
-
Determine the K_D for the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic parameters.
-
Calculate the cooperativity factor (α) = K_D (binary PROTAC-E3) / K_D (ternary complex).
-
BRET and FRET Assays
Objective: To monitor the proximity of AR and the E3 ligase in living cells in the presence of a PROTAC.
Detailed NanoBRET Protocol for AR-PROTAC-E3 Ligase Interaction
Materials:
-
HEK293T cells.
-
Expression vectors for AR fused to NanoLuc (donor) and E3 ligase (e.g., VHL or CRBN) fused to HaloTag (acceptor).
-
HaloTag NanoBRET 618 Ligand.
-
NanoBRET Nano-Glo Substrate.
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the AR-NanoLuc and E3-HaloTag expression vectors. Titrate the ratio of donor to acceptor plasmids to optimize the signal window.
-
Cell Plating: Plate the transfected cells into a white 96-well plate.
-
Labeling: Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the AR PROTAC to the wells.
-
Signal Detection: Add the NanoBRET Nano-Glo Substrate and measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the BRET ratio indicates ternary complex formation.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be obtained from SPR and cell-based assays for AR PROTACs. The values presented are hypothetical and should be determined experimentally for each specific AR PROTAC.
Table 1: Surface Plasmon Resonance (SPR) Data for AR PROTACs
| PROTAC ID | Target E3 Ligase | Binary K_D (PROTAC to E3) (nM) | Ternary K_D (AR-PROTAC-E3) (nM) | Cooperativity (α) |
| AR-PROTAC-001 | VHL | 150 | 30 | 5.0 |
| AR-PROTAC-002 | VHL | 200 | 250 | 0.8 |
| AR-PROTAC-003 | CRBN | 500 | 50 | 10.0 |
| AR-PROTAC-004 | CRBN | 450 | 400 | 1.1 |
Table 2: Cell-Based Assay Data for AR PROTACs
| PROTAC ID | Assay Type | EC50 for Ternary Complex Formation (nM) | Max BRET/FRET Ratio | DC50 for AR Degradation (nM) | Dmax (%) |
| AR-PROTAC-001 | NanoBRET | 25 | 0.8 | 10 | 95 |
| AR-PROTAC-002 | NanoBRET | >1000 | 0.1 | >1000 | <10 |
| AR-PROTAC-003 | TR-FRET | 40 | 1.5 | 15 | 98 |
| AR-PROTAC-004 | TR-FRET | 500 | 0.5 | 300 | 60 |
These tables allow for a clear comparison of the performance of different AR PROTACs in terms of their ability to form a ternary complex and induce AR degradation. A strong correlation between potent ternary complex formation (low K_D and high α in SPR; low EC50 and high max ratio in BRET/FRET) and efficient AR degradation (low DC50 and high Dmax) is generally expected for effective PROTACs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
- 10. De Novo Design of an Androgen Receptor DNA Binding Domain‐Targeted peptide PROTAC for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Androgen Receptor Degraders: ARV-110 (Bavdegalutamide) vs. PROTAC AR Degrader-4
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapeutics is rapidly evolving, with targeted protein degradation emerging as a promising strategy to overcome resistance to conventional androgen receptor (AR) inhibitors. This guide provides an objective comparison of two distinct AR degraders: ARV-110 (Bavdegalutamide), a clinical-stage PROteolysis TArgeting Chimera (PROTAC), and PROTAC AR Degrader-4, a preclinical cIAP1-recruiting AR SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser).
Mechanism of Action: Two Distinct Approaches to AR Degradation
Both ARV-110 and PROTAC AR Degrader-4 are heterobifunctional molecules designed to eliminate the androgen receptor, a key driver of prostate cancer progression. However, they achieve this through the recruitment of different E3 ubiquitin ligases.
ARV-110 (Bavdegalutamide) is a PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By forming a ternary complex between the AR, ARV-110, and the CRBN E3 ligase, it induces the polyubiquitination of the AR, marking it for degradation by the proteasome.[1][2] This approach has been validated in both preclinical and clinical settings.[1][4]
PROTAC AR Degrader-4 functions as a SNIPER, recruiting the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[5] This molecule facilitates the ubiquitination and subsequent proteasomal degradation of the AR by forming a complex between the AR, the degrader, and cIAP1.[5] While the mechanism is established, specific preclinical data for this particular degrader is limited in the public domain.
Preclinical Performance: A Data-Driven Comparison
In Vitro Degradation and Potency
| Parameter | ARV-110 (Bavdegalutamide) | PROTAC AR Degrader-4 |
| Mechanism | PROTAC (recruits Cereblon) | SNIPER (recruits cIAP1) |
| DC₅₀ (AR Degradation) | ~1 nM (in VCaP and LNCaP cells)[6] | Data not available |
| Maximal Degradation (Dₘₐₓ) | >95%[2] | Data not available |
| Cell Lines Tested | VCaP, LNCaP, T-REx-293, MDA PCa 2B, MCF-7[2][6] | Data not available |
| Effect on AR Mutants | Degrades clinically relevant mutants[1][2] | Data not available |
In Vitro and In Vivo Efficacy
| Parameter | ARV-110 (Bavdegalutamide) | PROTAC AR Degrader-4 |
| Cell Proliferation Inhibition (IC₅₀) | More potent than enzalutamide (B1683756) in VCaP cells[1] | Data not available |
| Apoptosis Induction | Induces apoptosis in VCaP cells[1] | Data not available |
| In Vivo AR Degradation | >90% degradation at 1 mg/kg PO QD in mouse xenograft models[7] | Data not available |
| In Vivo Tumor Growth Inhibition | Significant tumor growth inhibition in enzalutamide-sensitive and -resistant VCaP xenograft models[1][3] | Data not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to characterize AR degraders.
Western Blot for Androgen Receptor Degradation
This protocol is a standard method to quantify the reduction of AR protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP) are cultured and treated with varying concentrations of the AR degrader or vehicle control for a specified duration.
-
Lysis and Protein Quantification: Cells are lysed to release proteins, and the total protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured by an imaging system, and the intensity of the bands corresponding to the AR protein is quantified to determine the extent of degradation.
Cell Viability Assay
This assay measures the effect of the AR degrader on the proliferation and viability of prostate cancer cells.
Methodology:
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of the AR degrader.
-
Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 3-5 days).
-
Viability Assessment: A reagent such as CellTiter-Glo® is added, which measures the amount of ATP present, an indicator of metabolically active (viable) cells.
-
Data Analysis: The luminescence is measured, and the results are used to calculate the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the degrader that inhibits cell proliferation by 50%.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the AR degrader in a living organism.
References
- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. urotoday.com [urotoday.com]
- 4. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
Overcoming Enzalutamide Resistance: A Comparative Guide to PROTAC AR Degrader-4 TFA and Other Novel Androgen Receptor Degraders
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of PROTAC AR Degrader-4 TFA against other emerging androgen receptor (AR) degradation technologies in the context of enzalutamide-resistant prostate cancer. This guide provides supporting experimental data, detailed protocols, and visual pathways to inform future research and development.
The emergence of resistance to second-generation antiandrogens like enzalutamide (B1683756) represents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). A key mechanism of this resistance is the continued signaling of the androgen receptor (AR), often through mechanisms such as AR overexpression, mutations, or the expression of splice variants like AR-V7 that lack the ligand-binding domain targeted by enzalutamide.[1][2] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the entire AR protein, thereby overcoming these resistance mechanisms.[3][4]
This guide provides a comparative analysis of this compound, an Inhibitor of Apoptosis Protein (IAP)-based AR degrader, alongside other prominent AR PROTACs that recruit different E3 ligases, such as Von Hippel-Lindau (VHL) and Cereblon (CRBN).
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules with three key components: a ligand that binds to the target protein (in this case, the androgen receptor), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation brings the E3 ligase in close proximity to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3]
PROTAC AR Degrader-4 belongs to a class of IAP-based degraders known as specific and non-genetic IAP-dependent protein erasers (SNIPERs).[1][5] These molecules utilize an IAP ligand to recruit the cIAP1 E3 ligase for AR degradation. However, research has indicated that while feasible, IAP-based AR PROTACs have demonstrated lower potency, often requiring micromolar concentrations for activity, and have been less actively pursued in recent years compared to VHL and CRBN-based counterparts.[3]
In contrast, VHL-recruiting PROTACs, such as ARCC-4, and other potent degraders like ARD-61, have shown high potency in degrading AR at nanomolar concentrations in enzalutamide-resistant prostate cancer cell lines.[2][4]
Comparative Efficacy in Enzalutamide-Resistant Cells
Quantitative data from preclinical studies highlight the superior potency of VHL-based AR degraders over standard-of-care enzalutamide in resistant cell lines.
| Compound | Target E3 Ligase | Cell Line | Resistance Mechanism | IC50 (nM) - Cell Viability | DC50 (nM) - AR Degradation | Dmax (% AR Degradation) | Reference |
| Enzalutamide | N/A (Antagonist) | VCaP (Enz-sensitive) | N/A | ~100-1000 | N/A | N/A | [2] |
| LNCaP (Enz-resistant) | AR Overexpression | >10,000 | N/A | N/A | [2] | ||
| PROTAC AR Degrader-4 | cIAP1 | Prostate Cancer Cells | Not specified | Micromolar range | Not specified | Not specified | [3][6] |
| ARCC-4 | VHL | VCaP | AR Amplification | Potent Inhibition | 5 | >95% | [4][7][8] |
| 22Rv1 | AR-V7 Expression | Potent Inhibition | Not specified | >90% | [9] | ||
| ARD-61 | VHL | LNCaP (Enz-resistant) | AR Overexpression | ~10-100 | 8 | >90% | [2] |
| CWR-R1 (Enz-resistant) | AR-V7 Expression | ~10-100 | Not specified | >90% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to evaluate the efficacy of AR degraders.
Western Blot for Androgen Receptor Degradation
This protocol is used to quantify the reduction in AR protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Culture enzalutamide-resistant prostate cancer cell lines (e.g., VCaP, 22Rv1, or LNCaP-derived resistant lines) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of the AR degrader (e.g., this compound, ARCC-4) or enzalutamide for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against AR (and AR-V7 if applicable) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[10][11]
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell proliferation and viability based on ATP levels, an indicator of metabolically active cells.
1. Cell Seeding:
-
Seed enzalutamide-resistant prostate cancer cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Treat cells with a serial dilution of the AR degrader or enzalutamide.
-
Include vehicle-treated and untreated controls.
-
Incubate for the desired treatment period (e.g., 72-120 hours).
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Subtract background luminescence (from wells with medium only).
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
1. Cell Seeding and Treatment:
-
Follow the same procedure as for the cell viability assay, seeding cells in a 96-well opaque-walled plate.
-
Treat cells with the compounds for a specified time (e.g., 24-48 hours).
2. Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix gently and incubate at room temperature for 1-3 hours, protected from light.
3. Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Conclusion
PROTAC-mediated degradation of the androgen receptor is a promising strategy to overcome enzalutamide resistance in prostate cancer. While the concept of IAP-based AR degraders like this compound is valid, current evidence suggests that VHL and CRBN-recruiting PROTACs, such as ARCC-4 and ARD-61, exhibit significantly higher potency in preclinical models of enzalutamide resistance. Their ability to effectively degrade wild-type AR, clinically relevant AR mutants, and, in some cases, impact pathways involving AR-V7, at nanomolar concentrations, positions them as more promising candidates for clinical development. Further head-to-head studies are warranted to definitively compare the efficacy and safety profiles of AR degraders that recruit different E3 ligases. The experimental protocols provided in this guide offer a framework for such investigations, which will be critical in advancing the next generation of therapies for castration-resistant prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Caspase-dependent Apoptosis in Prostate Cancer Cells and Zebrafish by Corchorusoside C from Streptocaulon juventas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Head-to-Head Comparison: VHL- vs. cIAP1-Based Androgen Receptor (AR) PROTACs
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a distinct advantage over traditional inhibitors. The choice of E3 ubiquitin ligase recruited by a PROTAC is a critical determinant of its efficacy, selectivity, and overall therapeutic potential. This guide provides a head-to-head comparison of two E3 ligases, von Hippel-Lindau (VHL) and cellular inhibitor of apoptosis protein 1 (cIAP1), in the context of Androgen Receptor (AR) degradation for applications in prostate cancer research and therapy.
Performance Data: VHL- vs. cIAP1-Based AR PROTACs
The following table summarizes key performance metrics for representative VHL- and cIAP1-based AR PROTACs. It is important to note that direct head-to-head comparisons in the same study are limited, and performance can vary based on the specific PROTAC architecture, cell line, and experimental conditions.
| E3 Ligase | PROTAC | Target | DC50 | Dmax | Cell Line(s) | Reference(s) |
| VHL | ARD-69 | AR | 0.86 nM | >95% | LNCaP | [1] |
| 0.76 nM | >95% | VCaP | [1] | |||
| 10.4 nM | >95% | 22Rv1 | [1] | |||
| ARCC-4 | AR | ~5 nM | >95% | VCaP | [2] | |
| cIAP1 | SNIPER-1 | AR | 3 µM | - | - | [3] |
| SNIPER-13 | AR | Micromolar concentrations | - | - | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key indicators of PROTAC potency and efficacy, respectively.
Signaling Pathways and Mechanism of Action
Both VHL and cIAP1-based AR PROTACs function by inducing the formation of a ternary complex between the AR and the respective E3 ligase, leading to polyubiquitination and subsequent proteasomal degradation of the AR. However, the specific cellular machinery and downstream signaling consequences may differ.
Head-to-Head Comparison
| Feature | VHL-Based AR PROTACs | cIAP1-Based AR PROTACs (SNIPERs) |
| Potency | Generally exhibit high potency, with DC50 values often in the low nanomolar to sub-nanomolar range.[1][2] | Reported to have lower potency for AR degradation, often requiring micromolar concentrations.[3][4] |
| Selectivity | Can achieve high selectivity for the target protein, though off-target effects are still a consideration and require thorough investigation. | The selectivity profile for AR degradation is less characterized in the literature. |
| Research Focus | A major focus of academic and industrial research for AR degradation, with several compounds advancing in preclinical and clinical development. | Explored in earlier PROTAC research for AR degradation, but have been less pursued in recent years, likely due to lower potency compared to VHL and CRBN-based degraders.[4] |
| Mechanism | Recruit the CRL2-VHL E3 ligase complex. | Recruit the cIAP1 E3 ligase. cIAP1 also has roles in apoptosis and NF-κB signaling, which could lead to different downstream biological effects. |
Experimental Protocols
A standardized experimental workflow is crucial for the evaluation and comparison of PROTAC performance.
Western Blot for AR Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of AR protein levels upon treatment with VHL- or cIAP1-based PROTACs.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
PROTAC compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for AR and the loading control. Normalize AR levels to the loading control and plot the percentage of remaining AR against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of AR degradation on the proliferation and viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
96-well plates
-
PROTAC compounds
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 72-96 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add the reagent to the wells, and measure the luminescence.
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot against the PROTAC concentration to determine the IC50 value.
Pharmacokinetic (PK) Studies
Objective: To evaluate the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of the PROTACs.
Materials:
-
Animal models (e.g., mice or rats)
-
PROTAC formulation for administration (e.g., oral gavage, intravenous injection)
-
Blood collection supplies
-
LC-MS/MS system for bioanalysis
Protocol:
-
Dosing: Administer the PROTAC to the animals at a specific dose and route.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood samples to extract the plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Conclusion
The choice between VHL and cIAP1 as the E3 ligase for developing AR PROTACs has significant implications for the resulting degrader's performance. Current literature suggests that VHL-based AR PROTACs generally exhibit superior potency, with degradation occurring at nanomolar concentrations. In contrast, cIAP1-based AR degraders, while demonstrating the feasibility of engaging this E3 ligase, have historically shown lower potency. This has led to a greater research emphasis on VHL (and CRBN) for AR-targeted degradation.
For researchers and drug developers, this guide highlights the importance of empirical data in the selection of an E3 ligase for a specific target. While VHL appears to be the more promising choice for AR degradation based on current evidence, the vast landscape of over 600 E3 ligases in the human genome presents numerous untapped opportunities for the development of novel and highly selective protein degraders. Rigorous experimental validation, as outlined in the provided protocols, is paramount to advancing the field of targeted protein degradation and realizing its full therapeutic potential.
References
- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 2. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Androgen Receptor Degradation: A Comparative Guide to Proteasome Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of androgen receptor (AR) degradation is pivotal in the development of novel therapeutics for prostate cancer and other androgen-driven diseases. The ubiquitin-proteasome system (UPS) is the primary pathway for AR degradation, and its inhibition provides a key method for studying this process. This guide offers an objective comparison of commonly used proteasome inhibitors—MG132, Bortezomib (B1684674), and Carfilzomib (B1684676)—for validating AR degradation, supported by experimental data and detailed protocols.
The androgen receptor, a ligand-activated transcription factor, plays a central role in the development and progression of prostate cancer. The cellular levels of AR are tightly regulated, in part, by a degradation process mediated by the UPS. In this pathway, the AR is tagged with ubiquitin molecules by E3 ligases, marking it for destruction by the 26S proteasome, a large protein complex. By inhibiting the proteasome, researchers can block AR degradation and cause its accumulation, a critical step in validating the involvement of the UPS in the degradation of AR, whether mediated by endogenous mechanisms or therapeutic interventions like selective androgen receptor degraders (SARDs) and proteolysis-targeting chimeras (PROTACs).
Comparison of Proteasome Inhibitors for AR Degradation Studies
The choice of proteasome inhibitor is crucial for accurately validating AR degradation. The ideal inhibitor should be potent, specific, and have well-characterized effects. Here, we compare three widely used proteasome inhibitors: MG132, Bortezomib, and Carfilzomib.
| Proteasome Inhibitor | Mechanism of Action | Potency (IC50 for Chymotrypsin-like Activity) | Effect on AR Protein Levels in Prostate Cancer Cells | Key Considerations |
| MG132 | Reversible peptide aldehyde inhibitor of the 26S proteasome. | ~100 nM[1] | Treatment of LNCaP cells with MG132 has been shown to increase AR protein levels by 85-115%.[2] | Broad specificity, inhibiting other proteases like calpains. Can have confounding effects on AR expression and localization.[3] |
| Bortezomib (PS-341, Velcade®) | Reversible boronic acid inhibitor of the 26S proteasome. | Low nM range (e.g., ~15.6 nM in HepG2 cells)[4] | Treatment of LNCaP cells with 20 nM Bortezomib leads to a significant increase in AR protein concentration.[5] | More specific than MG132. Clinically approved drug with well-documented pharmacokinetics and pharmacodynamics. |
| Carfilzomib (Kyprolis®) | Irreversible epoxyketone inhibitor of the 26S proteasome. | Low nM range (e.g., IC50 of 5.3 nM in LIM-CetR cells)[6] | While specific data on AR accumulation is not readily available in a direct comparison, its high potency against the proteasome suggests a strong potential to stabilize AR. | Irreversible binding provides sustained proteasome inhibition. High specificity for the proteasome.[7] |
Signaling Pathways and Experimental Workflows
To validate that a decrease in AR levels is due to proteasomal degradation, a rescue experiment using a proteasome inhibitor is essential. The expected outcome is the stabilization or "rescue" of AR protein levels in the presence of the proteasome inhibitor.
Detailed Experimental Protocols
Western Blot for Androgen Receptor Degradation
This is the most direct method to visualize and quantify changes in AR protein levels.
1. Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates and allow them to adhere.
-
Treat cells with your compound of interest (e.g., an AR degrader) at various concentrations and time points.
-
For the rescue experiment, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132 or 20 nM Bortezomib) for 1-2 hours before adding your compound.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for AR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Immunoprecipitation of Ubiquitinated Androgen Receptor
This technique can confirm that the AR is being ubiquitinated prior to degradation.
1. Cell Lysis:
-
Lyse cells as described for Western blotting, but ensure the lysis buffer is compatible with immunoprecipitation (often a non-denaturing buffer).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-AR antibody to form an immune complex.
-
Add protein A/G beads to capture the antibody-AR complex.
-
Wash the beads several times to remove non-specifically bound proteins.
3. Elution and Detection:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated AR.
Luciferase Reporter Assay for Androgen Receptor Activity
This assay measures the transcriptional activity of the AR, which should decrease as the AR protein is degraded.
1. Cell Transfection and Treatment:
-
Co-transfect cells with an AR expression vector (if the cell line does not endogenously express AR) and a reporter plasmid containing an androgen response element (ARE) driving the expression of a luciferase gene.
-
Treat the cells with your AR-degrading compound and/or proteasome inhibitors.
2. Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
A decrease in luciferase activity indicates a reduction in AR transcriptional function, which can be correlated with AR protein degradation.
Logical Comparison of Proteasome Inhibitors
References
- 1. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting proteasomes in human HepG2 and LNCaP cells increases endogenous androgen receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]
- 4. Bortezomib-resistance is associated with increased levels of proteasome subunits and apoptosis-avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-depth proteomic analysis of proteasome inhibitors bortezomib, carfilzomib and MG132 reveals that mortality factor 4-like 1 (MORF4L1) protein ubiquitylation is negatively impacted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carfilzomib Promotes the Unfolded Protein Response and Apoptosis in Cetuximab-Resistant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Specificity Analysis of PROTAC AR Degrader-4 TFA: A Comparative Guide
In the rapidly evolving landscape of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology offers a promising therapeutic strategy for diseases driven by aberrant protein function, including castration-resistant prostate cancer (CRPC). PROTAC AR Degrader-4 TFA is a novel androgen receptor (AR) degrader that operates as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), recruiting the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase to induce the degradation of the AR.[1][2] This guide provides a comparative analysis of this compound with other notable AR degraders, supported by experimental data and detailed methodologies for specificity analysis.
Comparative Analysis of AR PROTAC Degraders
While specific quantitative data for this compound is not publicly available, a comparison with other well-characterized AR degraders can provide valuable context for its potential performance. The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of several clinical and preclinical AR PROTACs in various prostate cancer cell lines.
| PROTAC Degrader | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| ARV-110 (Bavdegalutamide) | Cereblon (CRBN) | VCaP | ~1 | >90 | N/A |
| LNCaP | ~1 | >90 | N/A | ||
| ARV-766 | Cereblon (CRBN) | VCaP | <1 | >94 | [2] |
| LNCaP | <1.3 | >91 | [2] | ||
| ARD-2585 | Cereblon (CRBN) | VCaP | ≤0.1 | >95 | N/A |
| LNCaP | ≤0.1 | >95 | N/A | ||
| ARCC-4 | von Hippel-Lindau (VHL) | VCaP | 5 | >95 | N/A |
Understanding the Mechanism of Action
This compound, as a SNIPER, utilizes a distinct mechanism compared to the more common CRBN or VHL-recruiting PROTACs. The following diagram illustrates the general mechanism of PROTAC-induced protein degradation.
Experimental Protocols for Specificity Analysis
A thorough assessment of a PROTAC's specificity is crucial to ensure its therapeutic window and minimize off-target effects. The following are key experimental protocols that would be employed to analyze the specificity of this compound.
Global Proteomics for Off-Target Profiling
Mass spectrometry-based quantitative proteomics is the gold standard for identifying the global cellular response to a PROTAC, revealing both on-target degradation and any unintended off-target protein degradation.[3]
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured and treated with varying concentrations of this compound and a vehicle control for a specified time.[4]
-
Cell Lysis and Protein Digestion: Cells are lysed, and the extracted proteins are digested into peptides using an enzyme like trypsin.
-
Peptide Labeling: Peptides from different treatment groups are labeled with isobaric tags (e.g., Tandem Mass Tags™ or TMT™).
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify proteins.
-
Data Analysis: The relative abundance of proteins across different treatment conditions is determined to identify significantly downregulated proteins, providing a comprehensive selectivity profile.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a PROTAC to its intended target and potential off-targets in a cellular context by measuring changes in protein thermal stability.[5]
Experimental Workflow:
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heat Challenge: The treated cells are subjected to a temperature gradient.
-
Cell Lysis and Separation: Cells are lysed, and aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates direct target engagement.
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a critical step for PROTAC efficacy.[6]
Methodology:
-
Cell Line Engineering: Cells are engineered to express the target protein (AR) fused to a NanoLuc® luciferase and the E3 ligase (cIAP1) fused to a HaloTag®.
-
Cell Treatment: The engineered cells are treated with this compound and a fluorescent HaloTag® ligand.
-
BRET Measurement: If the PROTAC brings the AR and cIAP1 into close proximity, energy transfer occurs from the NanoLuc® donor to the HaloTag® acceptor, generating a BRET signal.
-
Data Analysis: The BRET signal is measured to quantify the extent of ternary complex formation in a dose-dependent manner.
Conclusion
A comprehensive specificity analysis is paramount in the development of safe and effective PROTAC degraders. While specific experimental data for this compound is not yet in the public domain, the established methodologies of quantitative proteomics, CETSA, and NanoBRET™ assays provide a robust framework for its evaluation. Comparative analysis with existing AR degraders highlights the potential for high potency and efficacy. The unique recruitment of the cIAP1 E3 ligase by this compound underscores the expanding repertoire of the PROTAC technology and warrants further investigation to fully characterize its specificity and therapeutic potential.
References
A Comparative Guide to PROTAC AR Degrader-4 TFA and Alternative Strategies for Targeting Androgen Receptor Splice Variants
For Researchers, Scientists, and Drug Development Professionals
The emergence of androgen receptor (AR) splice variants, particularly those lacking the ligand-binding domain (LBD) such as AR-V7, represents a significant challenge in the treatment of castration-resistant prostate cancer (CRPC). These variants drive resistance to conventional AR-targeted therapies. This guide provides a comparative overview of PROTAC AR Degrader-4 TFA and other prominent alternatives designed to degrade AR and its splice variants, supported by available experimental data and detailed protocols.
Overview of this compound
This compound is a bifunctional molecule designed to induce the degradation of the androgen receptor. It is classified as a specific and non-genetic IAP-dependent protein eraser (SNIPER), which incorporates a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, a chemical linker, and a moiety that binds to the androgen receptor.[1][2][3] By recruiting IAP, this PROTAC is designed to ubiquitinate the AR, targeting it for proteasomal degradation.
Note: As of the latest available information, specific experimental data detailing the efficacy and degradation profile of this compound on AR splice variants (e.g., AR-V7) is not publicly available. General reports on early IAP-based AR PROTACs have suggested that they may exhibit lower potency (micromolar activity) compared to degraders utilizing other E3 ligases like VHL or cereblon.[4]
Comparative Analysis of AR Splice Variant Degraders
This section details alternative and well-characterized compounds that have demonstrated efficacy in degrading AR splice variants.
Table 1: Quantitative Comparison of AR and AR Splice Variant Degraders
| Compound | Type | E3 Ligase Recruited | Target Domain on AR | DC50 for AR-FL | DC50 for AR-V7 | Cell Line(s) |
| This compound | SNIPER (PROTAC) | cIAP1 | Not Specified | Data not available | Data not available | Data not available |
| MTX-23 | PROTAC | VHL | DNA Binding Domain (DBD) | 2 µmol/L | 0.37 µmol/L | 22Rv1 |
| ARV-771 | BET PROTAC | VHL | Indirect (targets BET proteins) | N/A (lowers mRNA levels) | N/A (lowers mRNA levels) | VCaP, 22Rv1 |
| Niclosamide (B1684120) | Small Molecule | Not directly applicable | Indirect | N/A (inhibits expression) | Effective at 0.5 µM | CWR22Rv1 |
| ARD-61 | PROTAC | VHL | Ligand Binding Domain (LBD) | Potent degradation | Does not degrade AR-V7 | LNCaP, VCaP |
| ITRI-PROTACs | PROTAC | VHL or CRBN | N-terminal Domain (NTD) | Effective degradation | Effective degradation | CWR22Rv1 |
In-Depth Look at Alternative AR Splice Variant Degraders
MTX-23: A DBD-Targeting PROTAC
MTX-23 is a proteolysis-targeting chimera that uniquely targets the DNA binding domain (DBD) of the androgen receptor, enabling it to degrade both full-length AR (AR-FL) and AR splice variants that lack the LBD, such as AR-V7.[4] It recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce proteasomal degradation.
Experimental Data Summary:
-
Degradation Potency: In 22Rv1 prostate cancer cells, which endogenously express both AR-FL and AR-V7, MTX-23 demonstrated a DC50 (concentration for 50% degradation) of 0.37 µmol/L for AR-V7 and 2 µmol/L for AR-FL.[4]
-
Cellular Effects: Treatment with MTX-23 has been shown to decrease cellular proliferation and reduce tumor growth in models of castration-resistant prostate cancer.[4]
ARV-771: A BET Degrader with Indirect Effects on AR Splice Variants
ARV-771 is a PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins for degradation by recruiting the VHL E3 ligase.[5] While it does not directly bind to the AR, its degradation of BET proteins leads to the transcriptional downregulation of both AR-FL and AR-V7.
Experimental Data Summary:
-
Effect on mRNA Levels: In VCaP cells, treatment with 10 nM ARV-771 for 16 hours resulted in a significant reduction in both FL-AR and AR-V7 mRNA levels.[5]
-
In Vivo Efficacy: ARV-771 has demonstrated marked downregulation of AR-V7 levels in 22Rv1 tumor xenografts.[5]
Niclosamide: An FDA-Approved Drug Repurposed as an AR-V7 Degrader
Niclosamide, an antihelminthic drug, has been identified as a potent inhibitor of AR-V7 expression. It promotes the degradation of the AR-V7 protein via a proteasome-dependent pathway.
Experimental Data Summary:
-
AR-V7 Inhibition: In CWR22Rv1 cells, niclosamide significantly inhibited AR-V7 protein expression at a concentration of 0.5 µM.
-
Overcoming Resistance: Niclosamide has been shown to reverse enzalutamide (B1683756) resistance in prostate cancer cells.
Signaling Pathways and Experimental Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating AR degrader efficacy.
Detailed Experimental Protocols
Western Blotting for AR and AR-V7 Degradation
Objective: To determine the protein levels of full-length AR and AR-V7 following treatment with a degrader compound.
1. Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., 22Rv1) in appropriate media and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the AR degrader (e.g., MTX-23 at 0.01 to 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for AR (N-terminal) and AR-V7 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the AR and AR-V7 band intensities to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for AR and AR-V7 mRNA Levels
Objective: To measure the mRNA expression levels of full-length AR and AR-V7 after treatment with a degrader.
1. Cell Culture and Treatment:
-
Culture and treat cells as described in the Western blotting protocol (e.g., VCaP cells with 10 nM ARV-771 for 16 hours).
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available RNA extraction kit (e.g., RNeasy Kit) following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
4. RT-qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers specific for AR-FL and AR-V7, and a suitable qPCR master mix (e.g., SYBR Green).
-
Use primers for a housekeeping gene (e.g., GAPDH) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
5. Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene.
Cell Viability Assay
Objective: To assess the effect of AR degraders on the proliferation and viability of prostate cancer cells.
1. Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the AR degrader or vehicle control.
3. Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
4. Viability Measurement:
-
Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 (concentration for 50% inhibition of cell growth) value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
While this compound presents a novel approach for AR degradation through the recruitment of the IAP E3 ligase, the current lack of public data on its efficacy against AR splice variants makes a direct comparison challenging. In contrast, alternative strategies have demonstrated significant promise. MTX-23 directly degrades AR-V7 by targeting the AR DBD. ARV-771 indirectly reduces AR-V7 levels by degrading BET proteins. Niclosamide offers a repurposed therapeutic that promotes AR-V7 degradation. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the efficacy of these and other novel AR degraders in the context of AR splice variant-driven prostate cancer. Further investigation into IAP-based AR degraders is warranted to fully understand their potential in overcoming resistance mediated by AR splice variants.
References
A Comparative Guide to the Oral Bioavailability of Androgen Receptor (AR) PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of orally bioavailable Proteolysis Targeting Chimeras (PROTACs) against the Androgen Receptor (AR) represents a significant advancement in the treatment of prostate cancer and other AR-driven diseases. Unlike traditional inhibitors, AR PROTACs mediate the degradation of the AR protein, offering a novel therapeutic strategy. A critical parameter for the clinical success of these molecules is their oral bioavailability, which dictates their ability to reach systemic circulation and exert their therapeutic effect after oral administration. This guide provides an objective comparison of the oral bioavailability of several prominent AR PROTACs based on publicly available preclinical data.
Quantitative Comparison of Oral Bioavailability
The following table summarizes the reported oral bioavailability (F%) and other key pharmacokinetic parameters of selected AR PROTACs in various preclinical species.
| PROTAC | Species | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Dose (mg/kg) |
| ARV-110 (Bavdegalutamide) | Mouse | 37.89%[1] | 102.7 ± 20.5 | 2.0 ± 0.0 | 733.9 ± 111.4 | 5 (PO) |
| Rat | 23.83%[1] | 41.7 ± 8.2 | 4.0 ± 0.0 | 412.3 ± 62.9 | 5 (PO) | |
| ARD-2051 | Mouse | 53% | Not Reported | ~5 (t1/2) | Not Reported | 5 (PO) |
| Rat | 82% | Not Reported | Not Reported | Not Reported | Not Reported | |
| Dog | 46% | Not Reported | Not Reported | Not Reported | Not Reported | |
| ARD-2585 | Mouse | 51%[2] | 207 | 5.6 (t1/2) | 2154 | 3 (PO)[2] |
| BWA-522 | Mouse | 40.5%[3] | 376[3] | Not Reported | 5947[3] | 10 (PO)[3] |
| Dog | 69.3%[4] | Not Reported | Not Reported | Not Reported | 5 (PO)[3] |
Experimental Protocols
The determination of oral bioavailability typically involves administering the compound intravenously (IV) and orally (PO) to different groups of animals and measuring the plasma concentrations over time. The oral bioavailability (F%) is then calculated as the ratio of the area under the plasma concentration-time curve (AUC) for the oral dose to the AUC for the IV dose, adjusted for the dose administered.
General In Vivo Pharmacokinetic Study Protocol
A generalized workflow for these studies is as follows:
Specific Methodologies
ARV-110 (Bavdegalutamide)
-
Animals: Male Sprague-Dawley rats and male ICR mice.[1]
-
Dosing:
-
Sample Collection: Serial blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of ARV-110 were determined using a validated LC-MS/MS method.[6][7]
ARD-2051
-
Animals: Male ICR mice, male Sprague Dawley (SD) rats, and male beagle dogs.
-
Dosing:
-
Mouse: 2 mg/kg IV and 5 mg/kg PO.
-
Dosing Vehicle (Mouse): 10% PEG400 + 90% PBS (pH 8.0).
-
-
Analytical Method: While specific details are not fully disclosed in the provided results, it is standard practice to use a validated LC-MS/MS method for plasma concentration analysis in such studies.
ARD-2585
-
Animals: Male severe combined immunodeficiency (SCID) mice.[2]
-
Dosing:
-
Analytical Method: Plasma and tumor concentrations were determined by a validated LC-MS/MS method.[2][8]
BWA-522
-
Animals: Mice and beagle dogs.[4]
-
Dosing:
-
Analytical Method: Plasma concentrations were quantified using standard bioanalytical techniques, likely a validated LC-MS/MS method, though specific parameters are not detailed in the available search results.
Signaling Pathway and Mechanism of Action
AR PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of the androgen receptor. This mechanism is distinct from traditional AR inhibitors that merely block the receptor's function.
In the canonical pathway, androgens like dihydrotestosterone (B1667394) (DHT) bind to the AR, causing the dissociation of heat shock proteins (HSPs), dimerization, and nuclear translocation.[9][10] In the nucleus, the AR dimer binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell proliferation and survival.[9][10] AR PROTACs introduce an alternative fate for the AR protein. These heterobifunctional molecules simultaneously bind to the AR and an E3 ubiquitin ligase, forming a ternary complex.[11][12][13] This proximity facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome.[11][12][13] This degradation of the AR effectively shuts down its signaling pathway.
References
- 1. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of PROTAC AR Degrader-4 TFA: A Comparative Guide to Assessing Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the selectivity of a targeted protein degrader is paramount for its therapeutic potential and safety profile. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of PROTAC AR Degrader-4 TFA, a potent Androgen Receptor (AR) degrader. While specific quantitative cross-reactivity data for this compound is not publicly available, this document outlines the experimental frameworks and expected outcomes for its selectivity profiling.
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that functions by recruiting the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to the Androgen Receptor.[1][2][3][4][5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR. A unique characteristic of many SNIPERs is the simultaneous degradation of the target protein and the recruited IAP E3 ligase, which can contribute to their therapeutic effect.[8][9][10][11] The assessment of off-target effects is a critical step in the development of any PROTAC, as unintended protein degradation can lead to toxicity.[12]
Mechanism of Action and Experimental Workflow
The general mechanism of a PROTAC, including this compound, involves the formation of a ternary complex between the target protein (AR), the PROTAC molecule, and an E3 ligase (cIAP1). This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The following diagrams illustrate this signaling pathway and a general workflow for assessing off-target effects.
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for Off-Target Profiling.
Comparison of Key Experimental Methodologies for Cross-Reactivity Assessment
A multi-pronged approach is essential for a comprehensive evaluation of PROTAC selectivity. The following table compares key methodologies for assessing off-target effects.
| Methodology | Principle | Advantages | Limitations | Typical Data Output |
| Global Proteomics (e.g., TMT-MS) | Unbiased, quantitative mass spectrometry to measure changes in the abundance of thousands of proteins in PROTAC-treated vs. control cells.[13][14][15] | Provides a global and unbiased view of protein degradation, enabling the discovery of unexpected off-targets. High sensitivity and specificity. | Technically complex, requires specialized instrumentation and bioinformatics expertise. Can be costly and time-consuming. | Fold change in protein abundance for thousands of identified proteins. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. Target engagement by the PROTAC can alter the melting temperature of the target and off-target proteins.[16][17][18][19] | Label-free and can be performed in intact cells, reflecting a more physiological context. Can confirm direct target engagement. | Not all protein-ligand interactions result in a significant thermal shift. Can be lower throughput for proteome-wide screening. | Thermal melt curves and shifts in melting temperature (Tm) for specific proteins. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competing PROTAC in live cells.[20][21][22][23][24] | High-throughput and quantitative assessment of target engagement in live cells. Can differentiate between cellular permeability and target affinity. | Requires genetic modification of the target protein. Indirectly measures binding competition. | IC50 values for tracer displacement, indicating the potency of target engagement. |
| Western Blot | An antibody-based technique to detect and quantify the levels of specific proteins in cell lysates after PROTAC treatment.[4][13][18] | Widely accessible, relatively inexpensive, and provides direct visualization of protein degradation. | Low-throughput, requires specific and validated antibodies for each potential off-target. Not suitable for unbiased discovery. | Band intensity corresponding to the protein level, allowing for quantification of degradation. |
Detailed Experimental Protocols
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based global proteomics is the gold standard for unbiasedly identifying off-target protein degradation.[2]
Protocol:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., VCaP prostate cancer cells) to ~80% confluency. Treat cells with this compound at its effective concentration (e.g., 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the total protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) to enable multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. Calculate the fold change of protein abundance in the PROTAC-treated sample relative to the control. Proteins with significantly reduced abundance are potential off-targets.[14]
Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA can validate whether the PROTAC directly engages with potential off-targets identified from proteomics screens.[16][18][19]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the specific protein of interest at each temperature.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve for the PROTAC-treated sample compared to the control indicates target engagement.
NanoBRET™ Target Engagement Assay
This assay can be adapted to assess the binding of this compound to potential off-target proteins in living cells.[21][22][23]
Protocol:
-
Cell Transfection: Co-express a NanoLuc® fusion of the potential off-target protein and a fluorescent cell-permeable tracer that binds to the same protein in a suitable cell line (e.g., HEK293).
-
PROTAC Treatment: Add serial dilutions of this compound to the cells.
-
BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal will decrease as the PROTAC competes with the tracer for binding to the NanoLuc®-tagged protein.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the binding affinity of the PROTAC for the potential off-target protein in a cellular context.
Conclusion
While specific cross-reactivity data for this compound is not currently available in the public domain, a robust framework exists for its comprehensive assessment. The combination of unbiased global proteomics for off-target discovery, followed by targeted validation assays such as CETSA and NanoBRET, provides a rigorous approach to defining the selectivity profile of this and other PROTAC degraders. For researchers developing and evaluating such molecules, the application of these methodologies is crucial for advancing safe and effective targeted protein degradation therapies.
References
- 1. Comparative Proteomic and Transcriptomic Analysis of the Impact of Androgen Stimulation and Darolutamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 16. pelagobio.com [pelagobio.com]
- 17. pelagobio.com [pelagobio.com]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 21. promega.com [promega.com]
- 22. selvita.com [selvita.com]
- 23. researchgate.net [researchgate.net]
- 24. bmglabtech.com [bmglabtech.com]
A Comparative Guide to PROTAC AR Degraders in AR-Mutant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for androgen receptor (AR) mutant prostate cancer is rapidly evolving, with targeted protein degradation emerging as a promising modality. This guide provides a comparative analysis of PROTAC AR Degrader-4 TFA and other prominent AR-targeting PROTACs, supported by available experimental data.
Overview of this compound
This compound is a bifunctional molecule designed to induce the degradation of the androgen receptor. It operates through a mechanism known as "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs). This involves the recruitment of the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] While the mechanism of action is defined, to date, there is a lack of publicly available quantitative efficacy data for this compound in AR-mutant prostate cancer models.
Comparative Efficacy of Alternative AR Degraders
In contrast to this compound, several other AR-targeting PROTACs have been extensively characterized, with substantial preclinical and clinical data available. These alternatives primarily utilize the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases to induce AR degradation.
In Vitro Degradation and Anti-proliferative Activity
The following tables summarize the in vitro efficacy of prominent AR PROTACs in various prostate cancer cell lines, including those harboring AR mutations or exhibiting resistance to conventional therapies.
Table 1: In Vitro Degradation of Androgen Receptor
| Compound | Cell Line | AR Status | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| ARV-110 | VCaP | AR Amplified, WT | < 1 | > 95% | CRBN | [6] |
| ARV-766 | VCaP | AR Amplified, WT | < 1 | > 94% | CRBN | [7][8] |
| LNCaP | AR T878A | < 1.3 | > 91% | CRBN | [8] | |
| ARCC-4 | VCaP | AR Amplified, WT | 5 | > 95% | VHL | [9] |
| ARD-2585 | VCaP | AR Amplified, WT | ≤ 0.1 | Not Reported | CRBN | [10][11] |
| LNCaP | AR T878A | ≤ 0.1 | Not Reported | CRBN | [10][11] | |
| ITRI-148 | VCaP | AR Amplified, WT | 50 | 80% | CRBN | [12] |
| CWR22Rv1 | AR-V7 | Not Reported | Not Reported | CRBN | [12] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) | Reference |
| ARD-2585 | VCaP | 1.5 | [10][11] |
| LNCaP | 16.2 | [10][11] |
IC50: Half-maximal inhibitory concentration.
In Vivo Anti-tumor Efficacy
The anti-tumor activity of these AR degraders has been evaluated in xenograft models of prostate cancer.
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Compound | Xenograft Model | Dosing Regimen | TGI (%) | Reference |
| ARV-110 | VCaP (Enzalutamide-resistant) | 1 mg/kg, PO, QD | > 90% AR degradation | [6] |
| ARV-766 | VCaP (Non-castrated) | 10 mg/kg, PO, QD | 98% | [8] |
| ARD-2585 | VCaP | 20 mg/kg, PO, QD | 74.3% | [10] |
| ITRI-148 | VCaP (Castrated) | 30 mg/kg, PO, BID | 147.07% (Tumor regression) | [12] |
PO: Per os (by mouth); QD: Once daily; BID: Twice daily.
Efficacy in AR-Mutant Prostate Cancer
A critical advantage of these next-generation AR degraders is their ability to overcome resistance mediated by specific AR mutations.
Table 4: Efficacy Against Clinically Relevant AR Mutations
| Compound | AR Mutation(s) | Clinical/Preclinical Findings | Reference |
| ARV-110 | T878A/S, H875Y | 46% of patients with these mutations had a PSA decline of ≥50%.[13] | [13][14][15] |
| L702H | Limited activity observed.[14] | [14] | |
| ARV-766 | L702H | 50% PSA50 in patients with L702H mutations.[16] | [16][17] |
| Broader LBD mutations | 41% PSA50 in patients with any LBD mutation.[16] | [16] | |
| ARCC-4 | F876L, T877A | Superior performance over enzalutamide (B1683756) in cells with these mutations.[18] | [18] |
| ITRI-148 | L702H, H875Y | Efficiently degrades these mutant ARs. | [12] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of PROTAC AR Degraders
The following diagram illustrates the general mechanism of action for a PROTAC that recruits an E3 ligase (e.g., VHL or CRBN) to the Androgen Receptor, leading to its degradation.
Caption: General mechanism of PROTAC-mediated AR degradation.
Experimental Workflow for Assessing PROTAC Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of an AR degrader.
Caption: Workflow for preclinical evaluation of AR PROTACs.
Detailed Experimental Protocols
Western Blot for AR Degradation
This protocol is for determining the extent of AR degradation in prostate cancer cells following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, LNCaP) and allow them to adhere. Treat cells with varying concentrations of the AR PROTAC or vehicle control for the desired time points.[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19][20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1][19]
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[19]
-
Analysis: Quantify the band intensities to determine the percentage of AR degradation relative to a loading control (e.g., β-actin or GAPDH).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate and allow them to attach overnight.[21]
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of the AR PROTAC or vehicle control.[21]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[21][22]
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[21]
Xenograft Tumor Growth Inhibition Study
This protocol outlines an in vivo study to assess the anti-tumor efficacy of an AR PROTAC.
-
Animal Model: Use immunocompromised mice (e.g., male nude mice).[23]
-
Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., VCaP) mixed with Matrigel into the flank of each mouse.[23]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[23][24]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[23][24] Administer the AR PROTAC (formulated in an appropriate vehicle) or vehicle control according to the planned dosing regimen (e.g., daily oral gavage).[23]
-
Monitoring: Record body weights and monitor the general health of the animals throughout the study.[23]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weights and calculate the tumor growth inhibition (TGI).[23][24][25] Tumors can also be processed for biomarker analysis (e.g., AR levels by Western blot or immunohistochemistry).
References
- 1. benchchem.com [benchchem.com]
- 2. Scholars@Duke publication: Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. [scholars.duke.edu]
- 3. abmole.com [abmole.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral bioavailable ITRI-148 degrades androgen receptor variants and overcomes antiandrogen resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 16. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 17. Arvinas Announces Interim Data from the ARV-766 Phase 1/2 Dose Escalation and Expansion Trial Showing Promising Signals of Efficacy in Late-line mCRPC, Including in Patients with AR L702H Mutations | Arvinas [ir.arvinas.com]
- 18. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. benchchem.com [benchchem.com]
- 24. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Rescuing the Androgen Receptor: A Guide to Validating PROTAC-Induced Degradation
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a critical step in the validation of any new therapeutic agent. In the realm of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins, "rescue" experiments are fundamental to confirming that the observed protein depletion is indeed a result of the intended PROTAC-mediated pathway. This guide provides a comparative overview of key rescue experiments for PROTACs targeting the Androgen Receptor (AR), a crucial driver in prostate cancer.
This document details common strategies to validate the mechanism of AR-targeting PROTACs, presenting supporting experimental data and detailed protocols. The included visualizations aim to clarify the underlying signaling pathways and experimental workflows.
Comparative Analysis of AR Degradation Rescue Experiments
To confirm that a PROTAC leverages the ubiquitin-proteasome system to degrade its target, several rescue experiments are essential. These experiments are designed to interfere with the PROTAC's mechanism of action at different stages. A successful rescue, meaning the prevention of AR degradation, provides strong evidence for the PROTAC's on-target activity.
| Rescue Strategy | PROTAC / Compound | Cell Line | Experimental Outcome | Key Findings & Interpretation |
| Proteasome Inhibition | ARCC-4 | VCaP | AR degradation was blocked by the proteasome inhibitor epoxomicin.[1] | This confirms that the degradation of AR is dependent on the proteasome, a cornerstone of the PROTAC mechanism. |
| PAP508 | LNCaP, VCaP | Pre-treatment with proteasome inhibitors (MG132 or bortezomib) inhibited PAP508-induced AR degradation.[2] | Provides further evidence that the PROTAC-induced degradation of AR proceeds via the ubiquitin-proteasome pathway. | |
| VNPP433-3β | CWR22Rv1, LNCaP | Co-treatment with the proteasome inhibitor MG132 averted VNPP433-3β-induced degradation of AR.[3][4] | Demonstrates that the degradation of AR by this compound is mediated by the proteasome. | |
| E3 Ligase Knockdown | ARCC-4 (VHL recruiter) | VCaP | Knockdown of Von Hippel-Lindau (VHL) E3 ligase using esiRNA resulted in a substantial reduction in ARCC-4's ability to degrade AR and inhibit cell proliferation.[1] | This directly implicates VHL as the E3 ligase recruited by ARCC-4 to mediate AR degradation, confirming the PROTAC's specific mode of action. |
| Negative Control PROTAC | ARCC-4 Epimer | VCaP | The epimer of ARCC-4, which is deficient in binding to the E3 ligase, failed to induce AR degradation.[1] | A crucial control demonstrating that the recruitment of the E3 ligase is essential for the PROTAC's degradative activity. |
| ITRI-PROTAC inactive controls | Prostate Cancer Cells | An inactive VHL isomer-derived control (ITRI-90) and a N-methylated CRBN-derived control (ITRI-126) did not inhibit AR protein expression.[5] | Confirms that both a functional E3 ligase ligand and the recruitment of the specific E3 ligase are necessary for AR degradation. | |
| Ligand Competition | DHT-PROTAC | LNCaP | Co-treatment with an excess of the individual ligands (for AR and the E3 ligase) competed with the PROTAC and attenuated AR degradation.[6] | This demonstrates that the PROTAC must simultaneously bind to both the AR and the E3 ligase to induce degradation, a key feature of the ternary complex formation. |
Experimental Methodologies
Accurate and reproducible experimental protocols are paramount for the validation of PROTAC activity. Below are detailed methodologies for the key rescue experiments.
Proteasome Inhibitor Rescue Assay
Objective: To determine if the PROTAC-induced degradation of the target protein is dependent on the proteasome.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP or VCaP) in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
Pre-treatment with Proteasome Inhibitor: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM epoxomicin) for 2 hours. Include a vehicle-only control.
-
PROTAC Treatment: Add the AR PROTAC at a concentration known to induce degradation to the pre-treated cells. Maintain a control group treated only with the proteasome inhibitor and a group treated only with the PROTAC.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for AR and the loading control. Normalize the AR signal to the loading control. Compare the AR levels in cells treated with the PROTAC alone versus those co-treated with the proteasome inhibitor. A significant increase in AR levels in the co-treated sample indicates a successful rescue.
Negative Control PROTAC Experiment
Objective: To confirm that the degradation of the target protein is dependent on the specific bifunctional nature of the PROTAC.
Protocol:
-
Cell Seeding: Seed cells as described in the proteasome inhibitor rescue assay.
-
PROTAC Treatment: Treat the cells with the active AR PROTAC and a negative control PROTAC at a range of concentrations (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours). The negative control should be a structurally similar molecule with a modification that ablates binding to either the AR or the E3 ligase.[7]
-
Cell Lysis, Protein Quantification, and Western Blot Analysis: Follow steps 5-7 from the proteasome inhibitor rescue assay protocol.
-
Data Analysis: Quantify and normalize the AR protein levels. The active PROTAC should show a dose-dependent decrease in AR levels, while the negative control PROTAC should have little to no effect on AR levels.
E3 Ligase Knockdown Rescue Experiment
Objective: To verify that the PROTAC's activity is dependent on the specific E3 ligase it is designed to recruit.
Protocol:
-
E3 Ligase Knockdown: Transfect cells with siRNA or shRNA targeting the specific E3 ligase (e.g., VHL or CRBN) that the PROTAC is designed to recruit. A non-targeting siRNA/shRNA should be used as a control. Allow for sufficient time (e.g., 48-72 hours) for the knockdown to take effect.
-
PROTAC Treatment: Treat the transfected cells with the AR PROTAC at a concentration known to cause degradation.
-
Cell Lysis, Protein Quantification, and Western Blot Analysis: Follow steps 5-7 from the proteasome inhibitor rescue assay protocol. It is also important to probe for the E3 ligase to confirm successful knockdown.
-
Data Analysis: Compare the AR protein levels in the cells with the E3 ligase knockdown versus the control cells after PROTAC treatment. A significant attenuation of AR degradation in the knockdown cells confirms the dependency on that specific E3 ligase.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: The canonical signaling pathway of PROTAC-induced AR degradation.
Caption: A generalized workflow for performing rescue experiments.
Caption: Logical relationships showing how rescue agents interfere with degradation.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Degradation of Androgen Receptor by VNPP433-3β in Castration-Resistant Prostate Cancer Cells Implicates Interaction with E3 Ligase MDM2 Resulting in Ubiquitin-Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chimeric molecules facilitate the degradation of androgen receptors and repress the growth of LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling PROTAC AR Degrader-4 TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PROTAC AR Degrader-4 TFA. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Precautions:
This compound is a chemical compound intended for laboratory research use only. While one safety data sheet (SDS) classifies it as not a hazardous substance or mixture, another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Due to this conflicting information, it is imperative to handle the compound with a high degree of caution. Avoid inhalation, and contact with skin and eyes[2]. Do not eat, drink, or smoke when using this product[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety goggles | Safety goggles with side-shields | To protect eyes from splashes. |
| Hand Protection | Protective gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact. |
| Body Protection | Lab coat | A dedicated, buttoned lab coat with tight-fitting cuffs. | To protect skin and personal clothing. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher). | To be used when handling the solid compound or if aerosols may be generated. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation[2]. An accessible safety shower and eye wash station should be readily available.
-
Handling: Avoid the formation of dust and aerosols[2].
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area[2]. The recommended storage temperature is -20°C. Keep away from direct sunlight and sources of ignition[2].
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention[1][2].
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention[1][2].
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician[1].
Spill and Disposal Procedures:
-
Spill Containment: In case of a spill, evacuate the area and ensure adequate ventilation. Wear full personal protective equipment[1]. Cover the spill with an absorbent material, such as diatomite[1].
-
Cleanup: Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Disposal: Dispose of the compound and contaminated materials as hazardous chemical waste at an approved waste disposal plant[1]. Prevent the product from entering drains, water courses, or the soil[1][2].
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
